Product packaging for 4-Epidoxycycline(Cat. No.:CAS No. 7164-70-7)

4-Epidoxycycline

Cat. No.: B10761639
CAS No.: 7164-70-7
M. Wt: 444.4 g/mol
InChI Key: SGKRLCUYIXIAHR-AKNGSSGZSA-N
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Description

Doxycycline is a second-generation, broad-spectrum tetracycline antibiotic widely used in biomedical research to probe and inhibit bacterial protein synthesis. Its primary mechanism of action involves high-affinity binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the bacterial ribosome's acceptor site. This reversible inhibition effectively halts protein synthesis, making it a powerful tool for studying bacterial growth, gene expression, and the function of essential cellular processes in a controlled manner. Beyond its classical antibacterial applications, doxycycline is a cornerstone in molecular biology, particularly in the regulation of gene expression in inducible Tet-On and Tet-Off systems. In these models, the presence or absence of doxycycline precisely controls the transcription of target genes, allowing researchers to investigate gene function, signal transduction pathways, and disease mechanisms with temporal precision. Its high lipid solubility and excellent tissue penetration also make it valuable for in vivo research models. Furthermore, research-grade doxycycline is utilized in studies of anti-inflammatory and immunomodulatory mechanisms, as well as in the investigation of matrix metalloproteinase (MMP) activity in various disease contexts. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O8 B10761639 4-Epidoxycycline CAS No. 7164-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-AKNGSSGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2))
Record name Doxycycline [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0037653, DTXSID80992212
Record name Doxycycline
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
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Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER.
Record name Doxycycline
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Record name DOXYCYCLINE
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Color/Form

YELLOW, CRYSTALLINE POWDER

CAS No.

564-25-0, 7164-70-7, 24390-14-5
Record name Doxycycline [USAN:INN:BAN]
Source ChemIDplus
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Record name Doxycycline
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Record name Doxycycline
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
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Record name Doxycycline
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Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1)
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Record name Doxycycline Hyclate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXYCYCLINE ANHYDROUS
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Chemical Synthesis and Structural Modifications of Doxycycline

Synthetic Pathways for Doxycycline (B596269) Production

The industrial production of doxycycline relies on efficient and stereoselective chemical transformations of tetracycline (B611298) precursors rather than total synthesis, which, while a significant academic achievement, is too complex for large-scale production. organic-chemistry.org

Doxycycline is a second-generation tetracycline antibiotic derived from the chemical modification of natural tetracyclines. nih.govresearchgate.net The most common semisynthetic route starts with oxytetracycline, a natural product from the fermentation of Streptomyces rimosus. nih.gov A key intermediate in the synthesis of doxycycline is methacycline (B562267). nih.gov

The critical step in the conversion of methacycline to doxycycline is the catalytic hydrogenation of the exocyclic double bond at the C6 position. nih.govgoogle.com This reaction reduces the 6-methylene group to a 6-methyl group, yielding the final doxycycline structure. Various catalysts and reaction conditions have been developed to optimize this transformation for yield and purity. google.comgoogleapis.com

To address this, research has focused on developing stereoselective catalysts that preferentially form the α-isomer. A notable advancement was the use of homogeneous catalysts like tris-(triphenylphosphine)-rhodium chloride (Wilkinson's catalyst), which provides higher stereoselectivity compared to older heterogeneous noble metal catalysts like palladium on carbon. nih.govgoogleapis.com The stereoselectivity is influenced by the catalyst's ability to direct hydrogen attachment to one face of the molecule. nih.gov More recent approaches have explored microwave-assisted synthesis in combination with heterogeneous rhodium catalysts and cyclodextrin (B1172386) complexes to further improve the selective production of α-doxycycline under milder conditions. nih.govresearchgate.net

Catalyst SystemPrecursorKey OutcomeReference(s)
Tris-(triphenylphosphine)-rhodium chloride (Wilkinson catalyst) MethacyclineProvided higher stereoselectivity, resulting in predominant production of the desired α-doxycycline isomer. nih.gov
Palladium or Platinum Alloy Catalysts (with Selenium/Tellurium) Methacycline / ChloromethacyclineUsed for hydrogenation and, if needed, dehalogenation in a single step under pressure. google.com
Transition Metal Complexes (e.g., Cu, Co, Ni) with Rhodium trace 6-methylene-tetracyclineAchieved high yields and stereospecificity for α-6-deoxytetracyclines like doxycycline using cheaper transition metals. googleapis.com
Rhodium on Alumina/Carbon with Cyclodextrin Complex OxytetracyclineMicrowave-assisted synthesis using an oxytetracycline-cyclodextrin complex selectively yielded α-doxycycline. nih.govresearchgate.net

Chemical Derivatization Strategies for Doxycycline Analogs

The doxycycline molecule is a versatile scaffold for chemical modification. researchgate.net The synthesis of doxycycline analogs is a major focus of medicinal chemistry research, driven by the need to address various therapeutic challenges.

There are several key motivations for synthesizing doxycycline derivatives. A primary goal has been to create analogs that can overcome the growing problem of bacterial resistance to tetracyclines. nih.gov

Another significant area of research involves designing derivatives that lack antibiotic activity but retain or enhance other useful properties of the molecule. chemrxiv.org These are often referred to as chemically modified tetracyclines (CMTs). Research has shown that doxycycline possesses potent anti-inflammatory effects and can inhibit matrix metalloproteinases (MMPs). researchgate.net Furthermore, doxycycline has demonstrated neuroprotective properties, including the ability to inhibit the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease. chemrxiv.orgresearchgate.net The antibiotic activity of doxycycline can be a limiting factor for long-term use in treating such chronic conditions, creating a strong rationale for developing non-antimicrobial analogs. chemrxiv.org

Structure-activity relationship (SAR) studies of tetracyclines have identified specific regions of the molecule that can be modified to alter its biological activity. The tetracycline scaffold is generally considered to have an "upper peripheral zone" (positions C7 through C9 on the D-ring) and a "lower peripheral region." researchgate.netbiomedres.us

Modifications at the upper peripheral zone have been shown to lead to molecules with higher activity. researchgate.net Conversely, the functional groups in the lower region are critical for the molecule's core antibiotic activity. researchgate.net A key finding is that the dimethylamino group at the C4 position is essential for antibacterial action. chemrxiv.org By reducing this group, researchers have successfully designed doxycycline derivatives with significantly diminished antibiotic effects but which retain potent anti-inflammatory and anti-aggregation properties. chemrxiv.orgresearchgate.net The C9 position on the aromatic D-ring is another reactive site frequently used to introduce various substituents to create novel derivatives with improved neuroprotective potential. chemrxiv.orgresearchgate.net Other positions, including C2, C5, and C6, have also been targeted for modification to explore new chemical space and biological activities. nih.gov

Modification SiteChemical ChangeImpact on ActivityReference(s)
C4 Position Reduction of the dimethylamino groupSignificantly diminishes antibiotic activity while retaining anti-inflammatory and anti-aggregation properties. chemrxiv.orgresearchgate.net
C9 Position Introduction of various substituents via coupling reactionsCan enhance anti-inflammatory and neuroprotective effects. chemrxiv.orgresearchgate.net
C2 Position Conversion of amide to ethoxycarbonyl, thiocarboxamide, or aminomethyl groupsResulted in analogs that were largely inactive against bacteria. nih.gov
C5 Position Oxidation to a 5-oxo derivativeResulted in analogs that were largely inactive against bacteria. nih.gov
General Synthesis of neoglycosidesExtends the demonstrated compatibility of aminosugars in neoglycosylation to create novel analogs. semanticscholar.org

Covalent Modifications for Bioconjugation and Probe Development

Bioconjugation is the chemical process of covalently linking a molecule, such as doxycycline, to a second molecule, which can be a protein, a polymer, or a detectable label. google.comthermofisher.com This strategy is employed to create tools for research and diagnostics.

To achieve this, doxycycline must be chemically modified to introduce a reactive handle or a spacer arm that can form a stable covalent bond with the target biomolecule. google.com A documented strategy involves modifying the C6 methyl group to introduce a linker moiety. This modified doxycycline, known as a hapten, can then be covalently attached to a larger carrier protein, such as hemocyanin (HCH) or bovine serum albumin (BSA). google.com The resulting bioconjugate can be used as an immunogen to generate specific antibodies against doxycycline. These antibodies, in turn, are essential components for developing highly specific immunochemical assays, such as ELISA, for the detection of doxycycline in various samples. google.com Such covalent modifications are crucial for creating specific probes and diagnostic reagents based on the doxycycline structure.

Isotopic Labeling of Doxycycline for Research Applications

The introduction of isotopic labels into the doxycycline molecule is a critical technique for elucidating its biological activity, pharmacokinetic profile, and mechanism of action. Both stable and radioactive isotopes are employed to tag doxycycline, enabling its detection and quantification in complex biological systems. The choice of isotope and labeling position is crucial and depends on the specific research application, whether for metabolic studies, molecular imaging, or quantitative analysis.

Synthesis of Isotopically Labeled Doxycycline ([¹⁴C], [³H], [¹³C], [¹⁵N])

The synthesis of isotopically labeled doxycycline requires strategic approaches to incorporate the desired isotope into the complex tetracycline structure, often at a late stage to maximize efficiency and minimize the handling of radioactive materials.

Synthesis of [¹³C]-Doxycycline:

A well-documented method for preparing stable isotope-labeled doxycycline involves the synthesis of doxycycline-[¹³CD₃]. This approach is valuable for creating an internal standard for mass spectrometry (MS) to be used in pharmacokinetic analyses. nih.govdergipark.org.trresearchgate.net The synthesis begins with the N-demethylation of doxycycline (1) to form N-desmethyldoxycycline (3). This is achieved via a non-classical Polonovski reaction, where doxycycline is first converted to its N-oxide (2) using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA). nih.govdergipark.org.tr The subsequent reaction with an iron catalyst (Fe(0)/FeCl₃) facilitates the demethylation. nih.gov The final step is the re-methylation of the secondary amine on N-desmethyldoxycycline (3) using an isotopically labeled methylating agent, iodomethane-[¹³CD₃], to yield doxycycline-[¹³CD₃] (4) with high isotopic purity (99%). nih.govdergipark.org.tr This method provides an efficient route to a valuable M+4 isotopic standard. nih.gov

Table 1: Synthesis Scheme for Doxycycline-[¹³CD₃]

Step Reactant(s) Reagent(s) Product Purpose
1 Doxycycline (1) m-CPBA Doxycycline N-oxide (2) Activation for demethylation
2 Doxycycline N-oxide (2) Fe(0)/FeCl₃ N-desmethyldoxycycline (3) Removal of the N-methyl group

Synthesis of [¹⁴C]-Doxycycline:

Specific synthesis routes for [¹⁴C]-doxycycline are not extensively detailed in publicly available literature. However, general strategies for ¹⁴C-labeling of complex molecules typically involve the introduction of the ¹⁴C isotope from simple, commercially available precursors like [¹⁴C]barium carbonate ([¹⁴C]BaCO₃) or [¹⁴C]potassium cyanide (K¹⁴CN). For a molecule like doxycycline, which is a semi-synthetic derivative of oxytetracycline, a plausible strategy would involve incorporating the ¹⁴C label during the synthesis of a key precursor. researchgate.netnih.govnih.gov For instance, if a part of the tetracycline core could be constructed using a fragment derived from a ¹⁴C-labeled starting material, this would embed the label within the doxycycline skeleton. The position of the label must be chosen carefully to ensure it is not lost during subsequent metabolic processes if the goal is to trace the entire molecule and its metabolites. researchgate.net

Synthesis of [³H]-Doxycycline:

Tritium (B154650) ([³H]) labeling is often accomplished through hydrogen isotope exchange (HIE) reactions, which can be catalyzed by various metals like iridium, rhodium, or palladium. mdpi.comresearchgate.net These methods allow for the introduction of tritium at a late stage in the synthesis by exchanging hydrogen atoms on the molecule with tritium from a source like tritium gas (T₂) or tritiated water (T₂O). mdpi.comresearchgate.net For doxycycline, this could involve treating the final compound with a suitable catalyst (e.g., an iridium complex) in the presence of a tritium source. The specific positions that get labeled would depend on the catalyst and reaction conditions, which can be optimized to direct the exchange to particular C-H bonds. researchgate.netchemrxiv.org Another approach is the reduction of a suitable precursor with a tritiated reducing agent, such as sodium borotritide (NaBT₄). mdpi.com The high specific activity of tritium makes it ideal for sensitive applications like receptor binding assays. researchgate.netmdpi.com

Synthesis of [¹⁵N]-Doxycycline:

The synthesis of [¹⁵N]-labeled doxycycline would require the introduction of a nitrogen-15 (B135050) atom into the molecule. The most direct location for this would be the dimethylamino group at the C4 position or the primary amide at the C2 position. A potential synthetic route could involve modifying the synthesis of the tetracycline core to use a ¹⁵N-labeled nitrogen source, such as [¹⁵N]ammonia or a related amine, during the formation of these functional groups. rsc.orgnih.govnih.gov For example, in a total synthesis approach, the amide group could be formed using a ¹⁵N-labeled reactant. Alternatively, for the dimethylamino group, a strategy similar to the [¹³C] synthesis could be envisioned, where a demethylated precursor is re-aminated using a ¹⁵N-labeled amine.

Applications of Labeled Doxycycline in Molecular Tracking Experiments

Isotopically labeled doxycycline serves as an indispensable tool for a variety of molecular tracking experiments, providing detailed insights into its biological journey and interactions.

Pharmacokinetic and ADME Studies:

Radiolabeled doxycycline, particularly with ¹⁴C or ³H, is used in absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net By administering the labeled compound, researchers can track its concentration in blood, plasma, and various tissues over time, providing critical pharmacokinetic data such as half-life, maximum concentration (Cmax), and area under the curve (AUC). nih.gov These studies help determine how the drug is absorbed, where it distributes in the body, how it is metabolized, and the routes and rates of its elimination. nih.gov For example, studies with radiolabeled tigecycline, a related glycylcycline, showed that the majority of radioactivity was recovered in feces, indicating significant biliary excretion. mdpi.com

Metabolic Flux Analysis:

Stable isotope-labeled doxycycline, such as [¹³C]-doxycycline, is instrumental in metabolic flux analysis (MFA). researchgate.netresearchgate.netnih.govnih.govfrontiersin.org In these experiments, cells or organisms are exposed to the labeled compound, and the distribution of the ¹³C label into downstream metabolites is tracked using mass spectrometry or NMR. nih.gov This allows researchers to map the metabolic pathways that doxycycline influences. While often used to trace the metabolism of nutrients in the presence of a drug, labeled doxycycline itself can be used to follow its own metabolic fate and identify any biotransformations it undergoes within the cell.

Molecular and Cellular Imaging:

Doxycycline labeled with gamma-emitting radionuclides like Technetium-99m (⁹⁹mTc) or positron-emitting isotopes is used for in vivo imaging techniques such as SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography). nih.govdergipark.org.tr For instance, [⁹⁹mTc]-doxycycline has been developed for imaging bacterial infections. nih.govresearchgate.net The radiolabeled antibiotic accumulates at the site of infection, allowing for non-invasive visualization and diagnosis. nih.gov Similarly, doxycycline has been labeled with Lutetium-177 (¹⁷⁷Lu), a beta-emitter, to investigate its potential as a targeted radiopharmaceutical for cancer therapy, with biodistribution studies tracking its accumulation in tumors. nih.gov

Receptor Binding and Permeability Assays:

Tritiated ([³H]) doxycycline can be used in radioligand binding assays to study its interaction with biological targets, such as the bacterial ribosome. oncodesign-services.commerckmillipore.comsigmaaldrich.com These assays are highly sensitive and can provide quantitative data on binding affinity (Kd) and receptor density (Bmax). sigmaaldrich.com Furthermore, radiolabeled doxycycline is used to assess its permeability across biological barriers. For example, [⁹⁹mTc]-doxycycline has been used in Caco-2 cell culture models, which mimic the human intestinal epithelium, to study its permeability and the factors that may influence its oral absorption. dergipark.org.tr

Table 2: Applications of Isotopically Labeled Doxycycline

Isotope Labeled Compound Example Research Application Key Findings/Purpose
¹³C Doxycycline-[¹³CD₃] Quantitative Mass Spectrometry Serves as a stable isotope-labeled internal standard for accurate quantification of doxycycline in pharmacokinetic studies. nih.govdergipark.org.trresearchgate.net
¹⁴C [¹⁴C]-Doxycycline ADME Studies Traces the absorption, distribution, metabolism, and excretion of the drug and its metabolites in the body. researchgate.net
³H [³H]-Doxycycline Receptor Binding Assays Quantifies the binding affinity of doxycycline to its molecular targets, such as the bacterial ribosome. oncodesign-services.commerckmillipore.com
⁹⁹mTc [⁹⁹mTc]-Doxycycline Infection Imaging (SPECT) Allows for non-invasive visualization of bacterial infection sites by detecting the accumulation of the radiolabeled antibiotic. nih.govresearchgate.net
¹⁷⁷Lu [¹⁷⁷Lu]-Doxycycline Cancer Biodistribution Tracks the accumulation of doxycycline in tumor tissues to evaluate its potential as a targeted radiopharmaceutical. nih.gov

| ⁹⁹mTc | [⁹⁹mTc]-Doxycycline | Permeability Studies | Measures the transport of doxycycline across cell monolayers (e.g., Caco-2) to predict intestinal absorption. dergipark.org.tr |

Molecular Structure, Conformation, and Chemical Reactivity of Doxycycline

Doxycycline's Chiral Centers and Stereoisomeric Forms

Doxycycline (B596269) is a complex molecule characterized by multiple stereogenic centers. Specifically, the doxycycline structure contains six chiral centers, which gives rise to a large number of potential stereoisomers. researchgate.netmdpi.com The theoretical maximum number of stereoisomers for a molecule is given by the 2^n rule, where 'n' is the number of chiral centers. khanacademy.orglibretexts.org For doxycycline, this would theoretically allow for 2^6, or 64, stereoisomers.

The specific stereochemistry of these centers is crucial for its biological function. The established configuration of naturally occurring and synthetically produced doxycycline is a result of its biosynthesis and chemical synthesis pathways. However, under certain conditions, particularly in acidic solutions (pH below 5.0), doxycycline can undergo epimerization. researchgate.netnih.gov This process most notably involves the inversion of the stereocenter at the C4 position, leading to the formation of an inactive epimer known as 4-epidoxycycline (B601463). researchgate.netnih.gov This transformation is a stability concern in liquid formulations. nih.gov

Table 1: Chiral Centers of Doxycycline
Chiral Carbon AtomSignificance
C4Site of epimerization to form this compound. researchgate.netnih.gov
C4aContributes to the overall three-dimensional shape. mdpi.com
C5Features a hydroxyl substituent (α-hydroxyl). mdpi.com
C5aContributes to the junction of the fused ring system. mdpi.com
C6Site of a methyl and hydroxyl group.
C12aPart of the keto-enol system at the junction of rings A and B. mdpi.com

Conformational Dynamics of Doxycycline in Solution

The conformational flexibility of the doxycycline molecule is a key determinant of its interactions. Studies of its solid-state chemistry have revealed the existence of different conformers. In crystalline forms, such as the hyclate salt, two primary conformers, often designated T1 and T2, have been observed. researchgate.net These conformers differ in the orientation of the amide group at the C2 position. This variation is due to a rotation around the C-C bond of the amide group. researchgate.netunesp.br

In the T1 conformer, the protonated carbonyl oxygen of the amide group is directed toward the enolate oxygen. unesp.bracs.org In the T2 conformer, the amide nitrogen is positioned on the same side as the amine group. researchgate.net While these conformers are identified in solid-state crystal structures, they provide insight into the molecule's dynamic behavior in solution, where it can fluctuate between different low-energy conformational states. nih.gov The specific conformation adopted can be influenced by the solvent system and the presence of other molecules, affecting its chemical reactivity and biological interactions. nih.gov

Tautomeric Equilibria and Protonation States of Doxycycline

Doxycycline's structure contains multiple ionizable groups, leading to complex acid-base chemistry and the potential for tautomerism. The molecule possesses a keto-enol system in its A ring and a tricarbonyl system in its BCD rings, which can undergo keto-enol tautomerization. researchgate.netunesp.br This conversion to the enol form is reported to be favored in basic media. researchgate.net

Depending on the pH of the solution, doxycycline can exist in different protonation states. It is an amphoteric molecule with at least three acidity constants (pKa values). mdpi.com

The first pKa is associated with the protonation of the dimethylamino group on the A ring.

The second and third pKa values are related to the keto-enol and phenolic diketone systems.

At neutral pH, doxycycline predominantly exists as a zwitterion, with a protonated dimethylamino group (positive charge) and a deprotonated hydroxyl group in the keto-enol system (negative charge). researchgate.netunesp.br In different salt forms, such as the hydrochloride, the protonation pattern can vary, with the N,N-dimethylamine and amide carbonyl groups being protonated. unesp.bracs.org This structural variability in protonation and tautomerism is critical for the molecule's solubility and interaction with biological targets. unesp.br

Table 2: Reported pKa Values for Tetracycline (B611298) Class Antibiotics
pKa ValueAssociated Functional GroupTypical pH Range
pKa1Tricarbonylmethane system (Ring A)~3.3
pKa2Phenolic diketone system (Rings BCD)~7.7
pKa3Dimethylamino group (Ring A)~9.5
Note: Specific values can vary slightly based on experimental conditions. The data presented is representative of the tetracycline class to which doxycycline belongs. mdpi.com

Metal Chelation Properties of Doxycycline

A defining chemical characteristic of doxycycline and other tetracyclines is their potent ability to act as chelating agents for various metal ions. nih.govnih.gov They exhibit a high affinity for divalent and trivalent cations, particularly copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺), and a lower affinity for magnesium (Mg²⁺) and calcium (Ca²⁺). nih.govnih.gov This property is fundamental to both its mechanism of action and certain molecular interactions.

The primary binding site for metal ions on the doxycycline molecule is the keto-enol group located at positions C11 and C12. researchgate.netresearchgate.net The oxygen atoms of the hydroxyl group at C12 and the ketone at C11 form a bidentate ligand that can coordinate with a metal ion. The formation of these chelate complexes is a result of strong intermolecular interactions between the active functional groups of doxycycline and the metal cation. researchgate.net The stoichiometry of this binding has been studied, confirming the formation of stable doxycycline-metal complexes. researchgate.net

The chelation of metal ions significantly alters the properties and biological activity of doxycycline. The binding of tetracyclines to the bacterial 30S ribosome, which is essential for their antibiotic effect, is mediated through a magnesium bridge. nih.gov When other metal ions, such as iron, are present in abundance, they can compete with magnesium for the binding site on the doxycycline molecule. nih.gov This competition can lead to the formation of a doxycycline-iron complex that has a reduced ability to bind to the ribosome, thereby decreasing its antibacterial activity. nih.govresearchgate.net Studies have shown that the susceptibility of bacteria to iron-bound doxycycline is decreased by two- to four-fold. nih.govresearchgate.net This interaction demonstrates that metal chelation can deactivate the antibiotic by altering its molecular conformation and ability to engage with its target. researchgate.net

Photoexcitation and Photochemical Reactivity of Doxycycline

Doxycycline is known for its photochemical reactivity, a property linked to its molecular structure. The molecule's aromatic ring system can absorb radiant energy, particularly within the ultraviolet A (UVA) spectrum (320-400 nm). researchgate.net

Upon absorption of a photon, the doxycycline molecule transitions from its stable ground singlet state to an electronically excited state. researchgate.net It can then undergo intersystem crossing to an excited triplet state. This excited molecule can participate in photochemical reactions. One major pathway involves the transfer of energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as excited-state singlet oxygen and free radicals. researchgate.net These reactive intermediates can then cause damage to cellular components, a process that underlies the phototoxicity sometimes observed with the compound. researchgate.net This reactivity is a direct consequence of the molecule's ability to absorb light and efficiently generate chemically reactive species.

Chemical Stability of Doxycycline in Diverse Research Matrices

The chemical stability of doxycycline is a critical factor in research settings, as its degradation can impact experimental outcomes and the interpretation of results. The stability of doxycycline is influenced by various factors, including pH, the composition of the research matrix, and exposure to environmental factors such as light and temperature. Understanding these stability characteristics is essential for ensuring the integrity of research findings.

pH-Dependent Degradation Pathways

The pH of the solution is a primary determinant of doxycycline's stability. The molecule's structure contains multiple ionizable functional groups, making its chemical behavior highly susceptible to changes in hydrogen ion concentration. Doxycycline's degradation increases as the pH rises. mdpi.com Studies have shown that for a pH below 6, the transition to a less active form is a slow process; however, an increase in pH accelerates the deactivation of doxycycline.

Research investigating the photodegradation of doxycycline under simulated sunlight has demonstrated a clear pH-dependent dissipation. At pH 4, after 30 minutes of simulated sunlight exposure, only 9% of the doxycycline had dissipated. This increased to 13% at pH 5.5 and rose significantly to 36% at pH 7.2. After one hour of exposure, the dissipation percentages were 10%, 21%, and 52% for pH 4.0, 5.5, and 7.2, respectively. mdpi.com This pH-dependent increase in degradation is also reflected in the compound's half-life.

The following table summarizes the pH-dependent half-life of doxycycline under simulated sunlight:

pHHalf-life (hours)
4.06.5
5.5Not Specified
7.20.7
Data from a study on the photodegradation of doxycycline. mdpi.com

In the absence of light, hydrolysis and biodegradation are considered negligible over a 72-hour period. mdpi.com However, epimerization, a process where the configuration of a stereogenic center changes, is known to occur with tetracyclines at a pH greater than 3. doaj.org

Stability in Biological Buffers and Cell Culture Media

In research, doxycycline is frequently used in various biological buffers and cell culture media. Its stability in these complex matrices is crucial for maintaining the desired concentration of the active compound throughout an experiment.

Biological Buffers:

Phosphate-Buffered Saline (PBS): Doxycycline's stability in PBS is concentration-dependent. In one study, doxycycline solutions in PBS at concentrations higher than 75 μg/mL remained over 90% stable for up to 21 hours at room temperature. nih.gov However, at a lower concentration of 10 μg/mL, the stability of doxycycline decreased significantly, with the primary content falling below 90% after 6.5 hours, below 80% after 13 hours, and below 70% after 21 hours. nih.gov In another study, degradation of doxycycline was observed in a phosphate (B84403) buffer at pH 5, following first-order kinetics. nih.gov

Tris-HCl Buffer: Research has shown that doxycycline is degraded by hydrogen peroxide in a Tris-HCl buffer. researchgate.net

Cell Culture Media:

The stability of doxycycline in cell culture media is a key consideration for in vitro studies, particularly those involving inducible gene expression systems.

General Stability and Half-life: The half-life of doxycycline in cell culture media is reported to be approximately 24 hours. researchgate.net Due to this limited stability, it is often recommended to refresh the media with newly added doxycycline every 24 to 48 hours to ensure a sufficient concentration is maintained. researchgate.netresearchgate.net

Common Media (DMEM, RPMI): Doxycycline is commonly used in media such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640. nih.gov For instance, in studies using KO-DMEM supplemented with fetal bovine serum, doxycycline has been added directly to the medium. researchgate.net Researchers have successfully used DMEM containing 10% FBS and RPMI containing 10% FBS for culturing various cell lines with doxycycline. nih.gov While specific comparative degradation kinetics between these media are not extensively detailed in the provided search results, the general practice is to replenish doxycycline regularly in both. researchgate.netnih.gov

The presence of other components in the media, such as salts, can also influence doxycycline's stability. For example, studies on doxycycline in different types of water have shown that the presence of minerals or other substances in tap water could potentially accelerate its degradation compared to reverse-osmosis purified water. nih.gov

Oxidation and Hydrolysis Products Relevant to Research Purity

The degradation of doxycycline through oxidation and hydrolysis leads to the formation of several products that can affect the purity of the compound in a research setting. The identification of these products is crucial for understanding the degradation pathways and for ensuring the quality of doxycycline used in experiments.

Key Degradation Products:

This compound and 6-Epidoxycycline: Epimerization is a significant degradation pathway for tetracyclines. Doxycycline can undergo epimerization at the C4 and C6 positions to form this compound and 6-epidoxycycline, respectively. doaj.org The formation of this compound from doxycycline is a reversible process. mdpi.com These epimers are often considered impurities in doxycycline preparations.

Metacycline: Metacycline is another identified degradation product of doxycycline, particularly at high temperatures. researchgate.net

The formation of these degradation products is influenced by factors such as temperature, light exposure, and pH. For example, exposing a doxycycline solution to daylight at 40°C for several days resulted in a decrease in the parent compound and a proportional increase in impurities. lcms.cz Forced degradation studies under various stress conditions (acid, base, hydrogen peroxide, heat, and UV light) have been used to identify and quantify these degradation products. researchgate.net

The presence of these degradation products is relevant to research purity as they may have different biological activities compared to the parent doxycycline molecule. For instance, this compound has been reported to lack antibiotic activity. mdpi.com Therefore, the presence of such impurities could lead to inaccurate interpretations of experimental results.

Mechanistic Pharmacology of Doxycycline in Pre Clinical Systems

Ribosomal Inhibition as a Primary Molecular Target

Doxycycline (B596269), a semi-synthetic second-generation tetracycline (B611298), primarily exerts its antimicrobial effect by targeting the bacterial protein synthesis machinery. Its bacteriostatic action involves halting bacterial growth by interfering with the production of essential proteins. nih.govpatsnap.com This mechanism relies on the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes, allowing for preferential binding to bacterial ribosomes. sigmaaldrich.comquora.com

The principal molecular target for doxycycline is the 30S subunit of the bacterial ribosome. patsnap.com X-ray crystallography studies on the Thermus thermophilus 30S subunit have identified multiple binding sites for tetracyclines, with a primary high-affinity site, often referred to as TET1, being the most crucial for its inhibitory action. acs.org This primary site is strategically located near the aminoacyl (A) site of the ribosome. sigmaaldrich.com

Doxycycline and other tetracyclines bind reversibly to the 16S rRNA component of the 30S subunit. nih.gov The binding is allosteric and involves interactions with specific nucleotide bases within the 16S rRNA. nih.gov Although there has been some controversy regarding the exact nucleotide interactions across different bacterial species, the general location within a pocket on the 30S subunit is conserved. nih.govasm.org The interaction is also influenced by the presence of metal ions; tetracyclines are strong chelating agents, and their binding to the ribosome can be mediated by a magnesium ion (Mg2+), which helps to stabilize the drug-ribosome complex. acs.orgnih.gov In addition to the primary TET1 site, several lower-affinity binding sites have also been reported on both the 30S and 50S subunits, though their functional significance remains less clear. acs.org

By binding to the 30S ribosomal subunit, doxycycline physically obstructs the crucial elongation phase of protein synthesis. nih.govdrugbank.com Its presence at the A-site sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the mRNA-ribosome complex. patsnap.comsigmaaldrich.com This blockage prevents the delivery of the next amino acid specified by the mRNA codon to the growing polypeptide chain. The cycle of protein synthesis is consequently stalled, leading to an unproductive state and ceasing the production of proteins vital for bacterial function, growth, and replication. nih.govpatsnap.comdrugbank.com

The selectivity of doxycycline for bacteria over host cells stems from differences between prokaryotic and eukaryotic ribosomes. sigmaaldrich.comquora.com While tetracyclines are capable of inhibiting protein synthesis in both 70S (bacterial) and 80S (eukaryotic) ribosomes, they exhibit a preferential and higher affinity for the bacterial 70S ribosome, specifically its 30S subunit. sigmaaldrich.comquora.com This preference is attributed to structural differences in the rRNA subunits between prokaryotes and eukaryotes. sigmaaldrich.comquora.com Furthermore, many bacteria possess an active transport system that concentrates tetracyclines within the cell, achieving intracellular levels significantly higher than in the surrounding environment, which further enhances their efficacy against bacteria. sigmaaldrich.com

While the general mechanism is conserved, minor species-specific differences in ribosomal structure can influence drug binding. researchgate.net Small discrepancies in ribosomal proteins and rRNA sequences that constitute the drug-binding pocket have been observed between different bacterial species. researchgate.net For example, mutations in the 16S rRNA gene in species like Helicobacter pylori have been shown to confer resistance by decreasing drug binding. asm.org Understanding these subtle structural alterations at the binding site is critical, as they can impact the potency of the antibiotic against different pathogens. researchgate.net

Non-Antimicrobial Mechanisms of Action

Beyond its well-established role as an antibiotic, doxycycline exhibits a range of non-antimicrobial properties, which are independent of its ability to inhibit ribosomal protein synthesis. nih.govresearchgate.net These activities include anti-inflammatory effects and the modulation of key enzymes involved in tissue remodeling. drugbank.comresearchgate.net A primary focus of pre-clinical research has been its ability to inhibit matrix metalloproteinases (MMPs). nih.govviamedica.pl This inhibitory action occurs at subantimicrobial concentrations and is mediated through a distinct molecular mechanism. viamedica.pl

Doxycycline has been identified as a potent inhibitor of MMPs, a family of zinc-dependent endopeptidases that degrade extracellular matrix components and play a role in various physiological and pathological processes, including inflammation and tissue destruction. nih.govnih.govnih.gov This inhibitory capability is not a class effect of all tetracyclines; chemically modified tetracyclines that lack antimicrobial activity retain the ability to inhibit MMPs. nih.gov The mechanism is believed to involve the chelation of metal ions crucial for the enzyme's structure and function. nih.govviamedica.pl

Doxycycline directly inhibits the enzymatic activity of several MMP isoforms. It is considered a potent inhibitor, particularly of MMP-8 (neutrophil collagenase) and MMP-9 (gelatinase B). researchgate.net The mechanism is thought to involve the chelation of metal ions, such as zinc (Zn²⁺) at the catalytic site and calcium (Ca²⁺) required for protein stability, rather than through competitive binding. nih.govviamedica.plnih.gov

Pre-clinical studies have quantified this inhibitory effect. For instance, in studies of choroidal neovascularization, doxycycline was shown to directly inhibit the enzymatic activities of MMP-2 and MMP-9 proteins. nih.gov Similarly, in studies involving healthy human subjects, doxycycline administration led to a significant reduction in plasma MMP-9 activity. researchgate.net This direct inhibition of MMPs contributes to the therapeutic potential of doxycycline in conditions characterized by excessive matrix degradation. nih.govahajournals.org

Table 1: Inhibitory Effects of Doxycycline on Specific Matrix Metalloproteinase (MMP) Isoforms

MMP Isoform Context/Model Observed Inhibitory Effect Reference
MMP-2 Solution assays with fluorogenic peptide substrate 51% reduction in activity at 500 μM concentration. nih.gov
MMP-9 Solution assays with fluorogenic peptide substrate 70% reduction in activity at 500 μM concentration. nih.gov
MMP-9 Plasma from healthy human subjects ~22% reduction in plasma activity 12 hours after administration. researchgate.net
MMP-9 In vitro stimulated human neutrophils 28% reduction in released MMP-9. researchgate.net
MMP-2, MMP-9 LPS-induced PC3 human prostate cancer cells Down-regulation of MMP expression. nih.gov

Modulation of Matrix Metalloproteinase (MMP) Activity

Transcriptional Regulation of MMP Gene Expression

Doxycycline, a tetracycline antibiotic, has been shown in pre-clinical studies to exert significant regulatory effects on the gene expression of matrix metalloproteinases (MMPs), a family of zinc-dependent endoproteases crucial for extracellular matrix (ECM) degradation. This regulation is a key component of its non-antibiotic properties.

Research indicates that doxycycline can down-regulate the expression of several MMPs. In lipopolysaccharide (LPS)-induced human prostate cancer cells (PC3), doxycycline treatment resulted in a significant down-regulation of MMP-8 and MMP-10 expression. viamedica.pl Similarly, in human leukemia cell lines KG1a and K562, doxycycline inhibited the expression of MMP-2 and MMP-9. nih.gov The inhibitory effects of doxycycline on MMP expression are often linked to its influence on the nuclear factor-kappa B (NF-κB) signaling pathway. viamedica.pl For instance, in PC3 cells, the inhibition of MMP-9 and MMP-8 expression by doxycycline was associated with the down-regulation of NF-κB/p65 and IKK-β expression, as well as a reduction in the phosphorylation of IκB-α. viamedica.pl

However, the effect of doxycycline on MMP gene expression can be context-dependent. In a study on human dermal fibroblasts, doxycycline inhibited TNF-α-induced MMP-2 expression but not MMP-9 expression, suggesting a selective regulatory mechanism. viamedica.pl Furthermore, in a study involving patients with bone metastases from breast cancer, treatment with doxycycline led to general decreases in circulating MMP2 and MMP9 levels. nih.gov In a mouse model of oxygen-induced retinopathy, a single intraocular administration of doxycycline did not show a significant difference in MMP-2 protein expression, although it did decrease its activity. nih.gov

The transcriptional regulation of MMPs is a complex process involving various signaling pathways. researchgate.net Doxycycline's ability to interfere with these pathways, such as the NF-κB pathway, highlights a critical mechanism by which it can modulate tissue remodeling and disease processes. viamedica.pl

Table 1: Effect of Doxycycline on MMP Gene Expression in Pre-Clinical Models

Cell/Model Type MMPs Affected Observed Effect Associated Pathway Reference
Human Prostate Cancer Cells (PC3) MMP-8, MMP-10 Down-regulation NF-κB viamedica.pl
Human Leukemia Cells (KG1a, K562) MMP-2, MMP-9 Inhibition of expression FAK signaling nih.gov
Human Dermal Fibroblasts MMP-2 Inhibition of TNF-α-induced expression Not specified viamedica.pl
Impact on Extracellular Matrix Remodeling in Research Models

Doxycycline's influence on MMP gene expression directly translates to its significant impact on extracellular matrix (ECM) remodeling in various research models. By modulating the key enzymes responsible for ECM turnover, doxycycline can alter tissue structure and function.

In a rat model of arterial injury, doxycycline was found to be an effective inhibitor of matrix remodeling. nih.gov It reduced the activity of MMP-2 and MMP-9 in the arterial wall, which in turn inhibited smooth muscle cell migration from the media to the intima by 77% at 4 days post-injury. nih.gov While it did not affect the synthesis of elastin (B1584352) and collagen, it blocked the accumulation of elastin, leading to a more collagen-rich intima. nih.gov This modulation of the ECM composition resulted in a significant reduction of the intimal:medial ratio at 28 days after injury. nih.gov

Studies on smooth muscle cells (SMCs) have further elucidated doxycycline's role in ECM remodeling. In primary cultures of chick SMCs, doxycycline was shown to inhibit ECM production, particularly affecting collagen synthesis and the expression of genes for collagens I, II, and III, as well as fibronectin. core.ac.uk This effect was observed in both normal SMCs and those isolated from chicks on a cholesterol-rich diet. core.ac.uk The inhibition of ECM production by doxycycline is thought to be related to a reduction in intimal thickening. core.ac.uk

Furthermore, in a rat model of endometriosis, doxycycline demonstrated the ability to cause regression of endometriotic implants, a process intrinsically linked to ECM dynamics. researchgate.net In a separate study on hypermobile Ehlers-Danlos Syndrome (hEDS) dermal fibroblasts, doxycycline treatment was able to rescue ECM organization and partially revert the myofibroblast-like phenotype, suggesting its potential to correct aberrant ECM structures. mdpi.com

Table 2: Doxycycline's Impact on Extracellular Matrix Components in Research Models

Model Key Findings Impact on ECM Reference
Rat Arterial Injury Model Reduced MMP-2 and MMP-9 activity, blocked elastin accumulation. Inhibited remodeling, led to a more collagen-rich intima. nih.gov
Chick Smooth Muscle Cells Inhibited synthesis of collagens I, II, III, and fibronectin. Decreased ECM production. core.ac.uk
Rat Endometriosis Model Caused regression of endometriotic implants. Modulated ECM dynamics in ectopic tissue. researchgate.net

Anti-Inflammatory and Immunomodulatory Effects

Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Doxycycline exhibits potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This has been demonstrated across a variety of in vitro and in vivo pre-clinical systems.

In a study using primary microglial cells activated by lipopolysaccharide (LPS), doxycycline attenuated the expression of activation markers and lowered the production of pro-inflammatory cytokines TNF-α and IL-1β in a concentration-dependent manner. science.gov Similarly, in a neonatal rat model of hypoxia-ischemia, doxycycline administration significantly decreased the levels of TNF-α and IL-1β in the frontal cortex, striatum, and hippocampus. nih.gov

The inhibitory effect of doxycycline on cytokine production has also been observed in other cell types. In human keratinocyte (HaCaT) cells stimulated with LPS, both low and high doses of doxycycline were effective in modulating the gene expression of TNF-α and IL-6. nih.govresearchgate.net In murine breast cancer models, doxycycline treatment was associated with reduced plasma levels of pro-inflammatory cytokines such as IL-1β and IL-6. researchgate.net Furthermore, in human endometrial cells, doxycycline inhibited the production of TNF-α in a dose-dependent manner and altered the production of multiple other cytokines and chemokines. researchgate.net In murine breast cancer cells (4T1) and human breast cancer cells (MDA-MB-231), doxycycline decreased both LPA- and TNFα-induced IL-6 expression. researchgate.net

Table 3: Doxycycline's Inhibition of Pro-Inflammatory Cytokine Production

Model System Cytokines Inhibited Key Findings Reference
Primary Microglial Cells (LPS-activated) TNF-α, IL-1β Concentration-dependent reduction in cytokine production. science.gov
Neonatal Rat Hypoxia-Ischemia Model TNF-α, IL-1β Significant decrease in cytokine levels in various brain regions. nih.gov
Human Keratinocyte (HaCaT) Cells (LPS-stimulated) TNF-α, IL-6 Modulation of gene expression at both low and high doses. nih.govresearchgate.net
Murine Breast Cancer Model IL-1β, IL-6 Reduced plasma levels of pro-inflammatory cytokines. researchgate.net
Human Endometrial Cells TNF-α Dose-dependent inhibition of production. researchgate.net
Modulation of Myeloperoxidase Activity

A comparative in vivo and in vitro study of doxycycline and minocycline (B592863) highlighted the anti-inflammatory effects of both drugs. nih.gov The study utilized models of acute peripheral inflammation in rodents and found that both tetracyclines were effective. nih.gov Specifically, in vitro assays for MPO release showed significant inhibition by doxycycline at concentrations ranging from 0.001 to 1 μg/ml. nih.gov

The modulation of MPO activity is a significant aspect of doxycycline's immunomodulatory effects, as MPO is involved in the generation of reactive oxygen species and contributes to tissue damage during inflammation.

Suppression of Nitric Oxide Synthase (NOS) Expression

Pre-clinical research has established that doxycycline can suppress the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key mediator in inflammation and various pathological conditions.

In a study using LA4 murine lung alveolar epithelial cells, doxycycline caused a dose-dependent decrease in NO, nitrite (B80452), iNOS protein, and iNOS mRNA production in cells stimulated with a cytomix (TNF-alpha, IL-1beta, and IFN-gamma). researchgate.net At a concentration of 30 µg/ml, doxycycline led to a 90% decrease in nitrite and NO production and a 52% decrease in iNOS mRNA transcription. researchgate.net The mechanism appears to involve the destabilization of iNOS mRNA, potentially through the decreased expression of p38 MAPK. researchgate.net

Further evidence comes from studies on the effects of tetracyclines on osteoarthritis-specific NOS and rodent iNOS, where doxycycline was found to inhibit these enzymes. researchgate.net The mechanism of action was attributed to the regulation of RNA expression and enzyme translation. researchgate.net However, in a study on schistosomiasis-infected mice, a high dose of doxycycline was found to upregulate iNOS expression in the lungs, suggesting that its effect on NOS can be context- and dose-dependent. nih.govnih.gov

Table 4: Doxycycline's Effect on Nitric Oxide Synthase (NOS) Expression

Model System NOS Isoform Observed Effect on Expression/Activity Proposed Mechanism Reference
Murine Lung Epithelial Cells (LA4) iNOS Dose-dependent decrease in protein and mRNA production. Destabilization of iNOS mRNA via decreased p38 MAPK expression. researchgate.net
Osteoarthritis Models OA-specific NOS, iNOS Inhibition of enzyme activity. Regulation of RNA expression and enzyme translation. researchgate.net
Influence on Chemokine Expression and Leukocyte Migration

Doxycycline has been demonstrated to influence the expression of chemokines and subsequently inhibit leukocyte migration, which are critical steps in the inflammatory cascade.

In a study using C57BL/6 mice, doxycycline treatment was found to lower the transcription of several chemokine genes, including Cxcl1 and Cxcl2, in the ileum. nih.gov These chemokines are important for neutrophil recruitment. In human lung epithelial cells (A549), doxycycline decreased the production of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils and monocytes, in a concentration- and time-dependent manner. swjpcc.com This reduction in IL-8 production led to a corresponding decrease in monocyte and neutrophil migration in chemotaxis assays, with a 55% and 57% reduction, respectively. swjpcc.com

Furthermore, doxycycline has been shown to directly inhibit the migration of certain cell types. In human leukemia cell lines KG1a and K562, doxycycline treatment significantly attenuated cell migration. nih.govspandidos-publications.com This effect was associated with the inhibition of the focal adhesion kinase (FAK) signaling pathway and the expression of MMP-2 and MMP-9. nih.govspandidos-publications.com Similarly, in lung cancer cell lines NCI-H446 and A549, doxycycline inhibited both cell invasion and migration. researchgate.net

Table 5: Doxycycline's Influence on Chemokine Expression and Leukocyte Migration

Model System Chemokine/Cell Type Observed Effect Reference
C57BL/6 Mice (ileum) Cxcl1, Cxcl2 Lowered gene transcription. nih.gov
Human Lung Epithelial Cells (A549) IL-8 Decreased protein production. swjpcc.com
Human Monocytes and Neutrophils Migration Decreased chemotaxis. swjpcc.com
Human Leukemia Cells (KG1a, K562) Migration Attenuated cell migration. nih.govspandidos-publications.com
Human Lung Cancer Cells (NCI-H446, A549) Invasion and Migration Inhibition. researchgate.net
Table 6: Chemical Compounds Mentioned
Compound Name
Doxycycline
Minocycline
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
Interleukin-8 (IL-8)
Myeloperoxidase (MPO)
Nitric Oxide (NO)
Nitric Oxide Synthase (NOS)
Inducible Nitric Oxide Synthase (iNOS)
Matrix Metalloproteinase (MMP)
MMP-2
MMP-8
MMP-9
MMP-10
Collagen
Elastin
Fibronectin
Lipopolysaccharide (LPS)
Lysophosphatidate (LPA)
Praziquantel
Tetrahydrobiopterin (H4Bip)
Calmodulin
L-arginine
Amplex Red
Ellagic acid
Punicalagins
Azithromycin
Chloroquine
Hydroxychloroquine
Medroxyprogesterone acetate (B1210297) (MPA)
17beta-estradiol (E2)
Actinomycin D
Impact on Phagocyte Function and Activation State

Doxycycline demonstrates significant modulatory effects on the function and activation state of phagocytes, such as neutrophils and macrophages, in pre-clinical settings. Its influence extends beyond its well-established antibiotic properties to the direct regulation of cellular activities integral to the inflammatory cascade.

Research has shown that doxycycline can impede the migration of neutrophils. For instance, in murine models of acute lung injury induced by lipopolysaccharide (LPS), the administration of doxycycline led to a notable decrease in the influx of neutrophils into the lungs. nih.gov However, in vitro studies have indicated that doxycycline does not directly impair neutrophil chemotaxis towards stimuli like keratinocyte-derived chemokine (KC), suggesting an indirect mechanism of action on migration in vivo. nih.gov The effects of doxycycline on phagocytic activity itself can be complex, with some studies reporting an enhancement of phagocytosis of E. coli by human polymorphonuclear cells at certain concentrations, while other concentrations showed a reduction in ingestive capability. nih.gov

Anti-Apoptotic and Pro-Apoptotic Activities in Cellular Models

Doxycycline exhibits a dual role in regulating apoptosis, demonstrating both anti-apoptotic and pro-apoptotic activities that are highly dependent on the cellular context and cell type. nih.gov This pleiotropic effect has been observed across a variety of pre-clinical cellular models. molbiolcell.org

In certain non-cancerous cell types, doxycycline has been shown to exert a protective, anti-apoptotic effect by inhibiting the activation of caspases, the primary executioners of the apoptotic program. For example, in thymic epithelial cells, doxycycline can protect against apoptosis induced by cytotoxic agents. nih.gov The pro-apoptotic effects of doxycycline in cancer cells, however, are often mediated through the activation of these same caspase pathways. Studies in human pancreatic cancer cell lines (T3M4 and GER) revealed that doxycycline-induced apoptosis involves the activation of initiator caspases-8, -9, and -10, as well as effector caspases-3 and -7. nih.govovid.com Specifically, the inhibition of caspase-8 or caspase-10, but not caspase-9, significantly reduced the apoptotic effects of doxycycline in these cells. nih.govovid.com Similarly, in human T-lymphoblastic leukemia cells (CCRF-CEM), doxycycline was found to dose-dependently increase the activity of caspase-3, confirming its role in triggering apoptosis in these malignant cells. nih.govu-fukui.ac.jp

The B-cell lymphoma 2 (BCL-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members, are critical regulators of the intrinsic apoptotic pathway. Doxycycline has been shown to modulate the balance of these proteins, thereby influencing cell fate.

In an anti-apoptotic capacity, such as in thymic epithelial cells, doxycycline treatment increased the expression of the anti-apoptotic protein Bcl-2 and decreased the expression of the pro-apoptotic protein Bax, shifting the Bcl-2/Bax ratio to favor cell survival. nih.govkarger.com

Conversely, in various cancer cell lines, doxycycline promotes apoptosis by altering this balance in the opposite direction. In pancreatic cancer cells, doxycycline treatment led to a downregulation of the anti-apoptotic gene Bcl-xL and an increase in the protein levels of the pro-apoptotic member Bax. nih.govovid.comiiarjournals.org In pterygial fibroblasts, doxycycline increased the expression of Bax and Bcl-X while decreasing Bcl-2, resulting in an increased Bax/Bcl-2 ratio that correlated with induced apoptosis. arvojournals.org Furthermore, in malignant T-cells, doxycycline was found to reduce the expression of NF-κB-dependent anti-apoptotic proteins like BCL2α. nih.gov

In stark contrast to its protective effects in some normal cells, doxycycline is a known inducer of apoptosis in a wide range of cancer cell lines. This pro-apoptotic activity is a cornerstone of its potential as an anti-neoplastic agent.

Pancreatic Cancer: Doxycycline has been shown to induce caspase-dependent apoptosis in PANC-1, T3M4, and GER pancreatic cancer cell lines. nih.goviiarjournals.org This process involves cell cycle arrest and the activation of multiple caspases. nih.goviiarjournals.org

Cervical Cancer: It significantly induces apoptosis in a dose-dependent manner in both human papillomavirus (HPV)-positive and HPV-negative cervical cancer cell lines. researchgate.net

T-cell Lymphoma/Leukemia: In Cutaneous T-cell Lymphoma (CTCL) cell lines and primary patient cells, doxycycline induces apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-8. nih.gov It also triggers apoptosis in T-lymphoblastic leukemia (CCRF-CEM) cells via caspase-3 activation. nih.govu-fukui.ac.jp

Breast Cancer: Doxycycline has been reported to decrease the viability and induce apoptosis in breast cancer cells. nih.gov

Other Cancers: The pro-apoptotic effects of doxycycline have also been noted in diffuse large B-cell lymphoma and lung cancer cells. nih.govresearchgate.net

Autophagy Modulation in Cellular Systems

Autophagy is a fundamental cellular degradation and recycling process that doxycycline has been found to influence. Its modulatory role appears to be complex and can differ based on the specific cellular system and experimental conditions.

Doxycycline's effect on the formation of autophagosomes, the key structures that sequester cytoplasmic material for degradation, is multifaceted. In some cellular models, doxycycline has been shown to induce autophagy. For example, in porcine intestinal epithelial (IPEC-J2) cells, doxycycline treatment damaged mitochondria and led to an increase in the ratio of LC3-II to LC3-I, a key indicator of autophagosome formation, suggesting the induction of mitophagy (selective autophagy of mitochondria). nih.gov A combination of rapamycin (B549165) and doxycycline was also found to mediate the accumulation of autophagosomes in breast cancer cells, leading to mitophagy. mdpi.com

Conversely, other studies report that doxycycline can inhibit autophagy. In breast cancer cell lines (MCF-7 and MDA-MB-468), doxycycline treatment resulted in the suppression of the autophagy-related proteins LC-3BI and LC-3BII. researchgate.nettandfonline.com This downregulation of autophagy markers was suggested to be part of the mechanism by which doxycycline suppresses the proliferation and self-renewal of breast cancer cells. tandfonline.com In another study involving primary cardiac myocytes stimulated with amyloidogenic light chains, doxycycline was found to decrease the pathologically-induced autophagy, an effect potentially mediated by reducing the expression of the autophagy-related protein ATG5. nih.gov This evidence indicates that doxycycline can either stimulate or inhibit autophagosome formation depending on the cellular context and the existing state of the autophagic pathway.

Role in Autophagic Flux Regulation

Doxycycline has been shown to modulate the process of autophagy, the cellular mechanism for degrading and recycling cellular components, in various pre-clinical models. In porcine intestinal epithelial (IPEC-J2) cells, doxycycline was found to induce mitophagy, a selective form of autophagy that targets damaged mitochondria for removal. nih.gov This was evidenced by observations of damaged mitochondrial morphology and the co-localization of mitochondria with autophagosomes following doxycycline treatment. nih.gov Interestingly, this induction of mitophagy occurred without triggering apoptosis, suggesting a protective mechanism to clear dysfunctional mitochondria. nih.gov The study indicated that doxycycline treatment led to complete autophagy in these cells. nih.gov

In a different context, doxycycline demonstrated the ability to modulate autophagy in primary adult rat ventricular myocytes stimulated with amyloidogenic light chain (AL), which is associated with cardiac amyloidosis. nih.gov In this in vitro model, AL stimulation increased the activity of matrix metalloproteinases (MMP-2 and MMP-9) and the expression of autophagy markers like microtubule-associated protein 1 LC-3 isoform II (LC3-II) and autophagy-related proteins ATG-4B and ATG-5. nih.gov Doxycycline treatment successfully abrogated the increased MMP activity and, crucially, decreased the AL-induced autophagy, acting via the ATG-5 protein. nih.gov These findings suggest that doxycycline's modulation of autophagy could be a potential therapeutic angle for AL-induced proteotoxicity in cardiomyocytes. nih.gov

Table 1: Doxycycline's Effect on Autophagic Flux in Pre-Clinical Models

Cell/Tissue Model Stimulus Key Findings Pathway/Markers
Porcine Intestinal Epithelial Cells (IPEC-J2) Doxycycline Induced complete autophagy and selective mitophagy. nih.gov RFP-LC3, Damaged mitochondria nih.gov
Adult Rat Ventricular Myocytes Amyloidogenic Light Chain (AL) Decreased AL-induced autophagy. nih.gov ATG-5, LC3-II, ATG-4B nih.gov

Modulation of Cell Cycle Progression

Cyclin-dependent kinases (CDKs) are crucial enzymes that, when activated by binding to their regulatory cyclin partners, drive the progression of the cell cycle. mdpi.comresearchgate.net The cell cycle is divided into distinct phases, and transitions between these phases are tightly controlled by the sequential activation of different cyclin-CDK complexes. biorxiv.org For instance, cyclin D complexes with CDK4 and CDK6 to initiate the G1 phase, while cyclin E-CDK2 activation is necessary for the G1 to S phase transition, and cyclin B-CDK1 orchestrates mitosis. researchgate.netbiorxiv.org

In preclinical research, doxycycline is frequently used as an inducing agent in tetracycline-controlled transcriptional activation systems to regulate the expression of specific genes, including those involved in the cell cycle. For example, in human-induced pluripotent stem cells (hiPSCs), doxycycline treatment was used to induce the expression of dCas9-VPR, which in turn activated the expression of Cyclin D2 (CCND2). mdpi.com This system allows for controlled proliferation, as CCND2 binds to CDK4/6, triggering the signaling pathways that lead to the G1-S phase transition. mdpi.com The effect is reversible, with CCND2 protein abundance returning to baseline levels approximately 96 hours after doxycycline withdrawal. mdpi.com This highlights doxycycline's utility as a tool to study the effects of specific cyclin overexpression rather than a direct modulator of endogenous cyclin or CDK expression in these systems.

Table 2: Key Cyclin/CDK Complexes in Cell Cycle Progression

Cyclin/CDK Complex Primary Role in Cell Cycle
Cyclin D / CDK4/6 Promotes entry into the cell cycle (G1 phase). researchgate.net
Cyclin E / CDK2 Drives G1/S phase transition and initiates DNA synthesis. researchgate.net
Cyclin A / CDK2 Terminates S phase and drives transition to G2 phase. researchgate.net
Cyclin B / CDK1 Coordinates and drives entry into mitosis (M phase). researchgate.netbiorxiv.org

Doxycycline has demonstrated the ability to interfere with the cell cycle, leading to arrest at specific checkpoints in cancer cell lines. In studies involving human lung cancer cell lines NCI-H446 and A549, treatment with doxycycline induced cell cycle arrest at the G0/G1 phase. researchgate.net This effect was observed in a dose-dependent manner after 24 hours of treatment, indicating that doxycycline inhibits the proliferation of these cancer cells by preventing them from entering the DNA synthesis (S) phase. researchgate.net

Similarly, in a preclinical study on colorectal cancer cells (HT29 line), a concentration of 10 µg/ml of doxycycline was shown to induce G0/G1 cellular arrest. nih.gov This finding is consistent with the antiproliferative effects observed in other cancer models and suggests a common mechanism of action for doxycycline in halting cancer cell growth. researchgate.netnih.gov The ability to induce cell cycle arrest is a key component of the antitumor properties of various therapeutic agents.

Table 3: Doxycycline-Induced Cell Cycle Arrest in Cancer Cell Lines

Cell Line Cancer Type Effective Concentration Observed Effect
NCI-H446 Lung Cancer Dose-dependent researchgate.net Arrest at G0/G1 phase. researchgate.net
A549 Lung Cancer Dose-dependent researchgate.net Arrest at G0/G1 phase. researchgate.net
HT29 Colorectal Cancer 10 µg/ml nih.gov Arrest at G0/G1 phase. nih.gov

Anti-Angiogenic Properties in In Vitro and In Vivo Models

Doxycycline exhibits significant anti-angiogenic activity by directly inhibiting the proliferation and migration of endothelial cells, which are fundamental processes in the formation of new blood vessels. In vitro studies have consistently shown that doxycycline can suppress these activities in various endothelial cell types. For instance, doxycycline inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. arvojournals.org It also effectively inhibits the migration of human aortic smooth muscle cells (HASMCs), another cell type involved in angiogenesis. nih.gov

The inhibitory effects extend to lymphatic endothelial cells as well. Doxycycline was found to inhibit the proliferation of Human Dermal Lymphatic Endothelial Cells (HDLECs) in a dose-dependent fashion. plos.org Furthermore, in Boyden chamber assays, doxycycline was shown to inhibit the migration of microvascular endothelial cells. nih.gov In a wound assay, doxycycline treatment helped recover the migration of HUVECs that had been retarded by ethanol (B145695) exposure. mdpi.com These findings from various in vitro models underscore doxycycline's broad ability to interfere with the cellular machinery of proliferation and migration, key steps in angiogenesis. arvojournals.orgnih.govplos.orgnih.govmdpi.com

Table 4: Inhibition of Endothelial Cell Proliferation and Migration by Doxycycline

Cell Type Model Effect
Human Umbilical Vein Endothelial Cells (HUVECs) In vitro proliferation assay Dose-dependent inhibition of proliferation. arvojournals.org
Human Aortic Smooth Muscle Cells (HASMCs) In vitro migration assay Dose-dependent inhibition of migration. nih.gov
Human Dermal Lymphatic Endothelial Cells (HDLECs) In vitro proliferation assay Dose-dependent inhibition of proliferation. plos.org
Microvascular Endothelial Cells Boyden chamber assay Inhibition of migration. nih.gov
Human Pterygium Epithelial Cells Boyden chamber assay Inhibition of migration. nih.gov

A key mechanism behind doxycycline's anti-angiogenic properties is its ability to suppress signaling pathways mediated by Vascular Endothelial Growth Factor (VEGF), a master regulator of angiogenesis. plos.org Preclinical studies have shown that doxycycline can interfere with VEGF signaling at multiple levels. In vitro, doxycycline inhibits VEGF-induced proliferation of HUVECs and Human Aortic Smooth Muscle Cell (HASMC) migration. arvojournals.orgnih.gov This suggests that doxycycline can counteract the pro-angiogenic stimuli provided by VEGF. arvojournals.orgnih.gov

Doxycycline also impacts the lymphangiogenic axis of VEGF. It has been shown to significantly inhibit inflammation-induced lymphangiogenesis in the mouse cornea, an effect associated with a decrease in VEGF-C/VEGF receptor 3 (VEGFR-3) signaling. plos.org In human studies, doxycycline treatment in patients with lymphatic filariasis led to a significant decrease in the plasma levels of VEGF-C and its soluble receptor, sVEGFR-3. nih.govnih.gov This reduction in lymphangiogenic factors preceded the clinical improvement of lymphatic pathology, indicating a causal link. nih.gov The mechanism for this reduction may be linked to the downregulation of proinflammatory cytokines that are known to up-regulate VEGF-C expression. nih.gov Furthermore, doxycycline has been found to modulate the PI3K/Akt/eNOS pathway, which is critical for VEGF-induced angiogenesis, in an MMP-independent manner. arvojournals.orgplos.org

Table 5: Doxycycline's Effects on VEGF Signaling

Model System Key Finding Pathway/Mediator
Human Umbilical Vein Endothelial Cells (HUVECs) Inhibited VEGF-induced proliferation. arvojournals.org PI3K/Akt/eNOS pathway arvojournals.org
Human Aortic Smooth Muscle Cells (HASMCs) Inhibited VEGF-induced migration. nih.gov PI3K/Akt phosphorylation, TIMP-1 expression nih.gov
Mouse Cornea (in vivo) Inhibited inflammation-induced lymphangiogenesis. plos.org VEGF-C/VEGFR-3 signaling plos.org
Human Dermal Lymphatic Endothelial Cells (HDLECs) Inhibited VEGF-C-induced proliferation. plos.org PI3K/Akt/eNOS pathway plos.org
Lymphatic Filariasis Patients (Human Study) Reduced plasma levels of VEGF-C and sVEGFR-3. nih.govnih.gov Downregulation of proinflammatory cytokines nih.gov
Pancreatic Cancer Cells (Panc-1) Inhibited FAK/PI3K/AKT pathway. nih.gov FAK, PI3K, AKT nih.gov

Neuroprotective Mechanisms in Pre-Clinical Models

Doxycycline, a second-generation tetracycline, has demonstrated significant neuroprotective properties in a variety of pre-clinical models of neurodegenerative diseases. researchgate.net Its mechanisms of action extend beyond its well-established antimicrobial activity to include potent anti-inflammatory, antioxidant, and anti-protein aggregate effects within the central nervous system. researchgate.net These pleiotropic actions suggest its potential as a multi-target therapeutic agent for complex neurological disorders. researchgate.netnih.gov

A key component of neuroinflammation in neurodegenerative diseases is the activation of microglia, the resident immune cells of the brain. nih.govresearchgate.net Doxycycline has been shown to effectively suppress this activation in various experimental settings. nih.govresearchgate.net In pre-clinical models, doxycycline treatment leads to a reduction in the morphological signs of microglial activation and a decrease in the number of microglia-expressing cells in the hippocampus. researchgate.netfrontiersin.org

The anti-inflammatory effects of doxycycline are mediated, in part, by its ability to inhibit key signaling pathways. nih.gov Studies using lipopolysaccharide (LPS)-activated primary microglial cells have shown that doxycycline inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the nuclear translocation of nuclear factor-kappa B (NF-kB). nih.govconicet.gov.ar These pathways are crucial for the production of pro-inflammatory mediators. nih.gov Consequently, doxycycline treatment significantly reduces the release of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from activated microglia. nih.govconicet.gov.arresearchgate.net This suppression of inflammatory markers has been observed in models of Parkinson's disease and global brain ischemia. nih.govpnas.org

Pre-Clinical ModelKey FindingsMechanism of ActionReference
LPS-activated primary microglial culturesReduced expression of IBA-1 (microglial activation marker); decreased production of ROS, NO, TNF-α, and IL-1β.Inhibition of p38 MAPK phosphorylation and NF-kB nuclear translocation. nih.govconicet.gov.ar
6-OHDA mouse model of Parkinson's DiseaseProtected dopaminergic neurons by reducing microglial activation.Inhibition of microglial and astrocyte expression. researchgate.netfrontiersin.org
Gerbil model of global brain ischemiaPrevented ischemia-induced activation of microglia.Inhibition of inflammation. pnas.org
Adult mouse hippocampus (in vivo)Significantly decreased the number of Iba1-expressing microglial cells.Mechanism potentially linked to observed increases in adult neurogenesis. frontiersin.orgnih.gov

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative conditions. Doxycycline exhibits notable antioxidant properties in neuronal culture systems. nih.govresearchgate.net In studies using primary hippocampal neurons exposed to amphetamine, a model for inducing mania-like behavior and oxidative stress, doxycycline demonstrated cytoprotective and antioxidant effects. nih.govresearchgate.net This protective action is linked to its ability to counteract the production of mitochondrial-derived reactive oxygen species. nih.govresearchgate.net

Furthermore, research on models of Parkinson's disease has shown that doxycycline can prevent iron-dependent death of dopamine (B1211576) neurons. nih.gov This neuroprotection is attributed to its antioxidant capabilities, which are independent of its antimicrobial activity. nih.gov These findings highlight doxycycline's role in mitigating oxidative damage, a common pathway in neuronal cell death across various neurological disorders. researchgate.netnih.gov

The aggregation of misfolded proteins is a pathological hallmark of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. neurosciencenews.comnih.gov Doxycycline has been shown to directly interfere with the aggregation process of key proteins such as β-amyloid (Aβ) and α-synuclein. nih.govnih.govnih.gov

In models of Alzheimer's disease, doxycycline can inhibit the formation of Aβ fibrils and disaggregate pre-formed mature amyloid fibrils. nih.govnih.govmdpi.com Molecular dynamics simulations suggest that doxycycline binds to hydrophobic amino acids on the Aβ42 fibrils, leading to a destabilization of their structure. nih.gov This action reduces the load of toxic Aβ oligomers, which is associated with improved memory function and reduced neuroinflammation in APP/PS1 mouse models of Alzheimer's disease. nih.govresearchgate.net

Similarly, in the context of synucleinopathies like Parkinson's disease, doxycycline reduces the number and size of α-synuclein aggregates in cellular models. nih.govresearchgate.net It inhibits the aggregation and seeding of recombinant α-synuclein and promotes a redistribution of these aggregates in a C. elegans model, which is associated with a recovery of dopaminergic function. nih.govresearchgate.net Studies in transgenic mouse models of Parkinson's disease further confirm that doxycycline treatment can inhibit α-synuclein oligomerization, which is linked to neuroprotection and the amelioration of cognitive and motor deficits. nih.gov Doxycycline has also been found to reduce the amyloid aggregation of the tau protein, another key player in neurodegeneration. frontiersin.org

Neurodegenerative ModelTarget ProteinEffect of DoxycyclineReference
Alzheimer's Disease (APP/PS1dE9 mice, AβO-induced mice)β-Amyloid (Aβ)Inhibits Aβ oligomer formation and disassembles mature fibrils; reduces neuroinflammation and restores memory. nih.govresearchgate.net
Parkinson's Disease (H4, SH-SY5Y, HEK293 cells, C. elegans, A53T transgenic mice)α-SynucleinDecreases the number and size of aggregates; inhibits aggregation and seeding; improves motor and cognitive function. nih.govnih.govresearchgate.net
Tauopathies (in vitro, cell-free system)Tau proteinReduces amyloid aggregation of tau isoforms and prevents tau seeding. frontiersin.org
Systemic Amyloidosis (transgenic mouse model)Immunoglobulin light chain (AL)Reduces fibril formation. viamedica.pl

Anti-Parasitic Activities

Doxycycline is a widely used antimicrobial agent that also possesses significant activity against various eukaryotic parasites, most notably Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govwikipedia.org Its anti-parasitic mechanisms are complex, involving both canonical and novel targets within the parasitic organisms.

The primary anti-parasitic mechanism of doxycycline against Plasmodium species is believed to be the inhibition of protein translation within the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival. nih.govnih.govnih.gov The apicoplast contains its own genome and prokaryotic-like 70S ribosomes, which are the targets for tetracycline-class antibiotics. nih.govbiorxiv.org

Doxycycline's action on the apicoplast results in a characteristic "delayed death" phenomenon. nih.gov Parasites treated with doxycycline complete the initial 48-hour intraerythrocytic life cycle, but their progeny fail to properly develop. asm.org This is because doxycycline's inhibition of apicoplast protein synthesis prevents the proper biogenesis and segregation of the apicoplast into daughter merozoites. nih.govasm.org The resulting progeny lack a functional apicoplast, which is essential for the synthesis of isoprenoids, fatty acids, and heme, leading to their death in the subsequent growth cycle. nih.govbiorxiv.org This mechanism is confirmed by experiments showing that the lethal effect of doxycycline can be rescued by the addition of isopentenyl pyrophosphate (IPP), a key product of the apicoplast's metabolic pathway. nih.govnih.gov

Recent research has revealed that doxycycline's anti-parasitic activity is not limited to inhibiting apicoplast ribosomes. nih.gov Studies have shown distinct mechanisms of action that are dependent on the concentration of the drug. nih.govbiorxiv.org While lower concentrations produce the classic delayed-death phenotype, higher concentrations can kill Plasmodium parasites within the first cycle of treatment through an apicoplast-specific, but distinct, mechanism. nih.govnih.gov This faster activity involves a metal-dependent process that blocks apicoplast biogenesis and can be rescued by the addition of exogenous iron. nih.govbiorxiv.org This suggests a mechanism separate from the canonical inhibition of ribosomal translation that causes second-cycle death. nih.govbiorxiv.org

Beyond Plasmodium, doxycycline has also been effectively used against filarial worms, such as Onchocerca volvulus, which cause onchocerciasis. cdc.gov In this context, doxycycline's primary target is not the parasite itself, but its endosymbiotic Wolbachia bacteria. cdc.gov These bacteria are essential for the fertility and survival of the adult worms. cdc.gov A course of doxycycline depletes the Wolbachia population, leading to the sterilization and eventual death of the adult female worms, thereby reducing the chronic pathology associated with the infection. cdc.govresearchgate.net This represents another indirect, yet highly effective, anti-parasitic mechanism of action.

Pharmacokinetics and Pharmacodynamics of Doxycycline in Pre Clinical Models

Absorption and Bioavailability in Animal Models

The oral bioavailability of doxycycline (B596269) exhibits considerable variability across different animal species. scispace.com Studies in pre-clinical models have demonstrated a wide range of absorption efficiencies, influenced by factors such as the species, formulation, and presence of food.

In dogs, doxycycline shows high oral bioavailability, with reported values around 75%. scispace.com Conversely, bioavailability is significantly lower in horses, with studies showing values as low as 2.7% to 17%, depending on the administration method (e.g., tablets vs. intragastric application). scispace.com Pigs also demonstrate relatively low to moderate oral bioavailability, with figures ranging from approximately 8% to 21%. scispace.comresearchgate.net

In ruminants, the stage of development plays a crucial role. For instance, pre-ruminant calves exhibit good absorption, with an average oral bioavailability of 69%. scispace.com However, in adult sheep, the bioavailability is considerably lower, at around 36%. scispace.com Rodent models also show species-specific differences, with rats having very poor bioavailability, while mice show better absorption. nih.gov

Other species studied include rabbits, which have shown variable but generally low bioavailability, and ostriches, where oral bioavailability was found to be very low at approximately 5%. scispace.comnih.gov Intramuscular administration in goats has been reported to result in almost complete absorption, with a bioavailability of nearly 99.4%. scispace.com

Table 1: Oral Bioavailability of Doxycycline in Various Animal Models

Animal SpeciesOral Bioavailability (%)Reference(s)
Dogs74.88 scispace.com
Pre-ruminant Calves69 ± 12 scispace.com
Sheep35.77 ± 10.20 scispace.com
Pigs7.8 - 21.2 scispace.com
Horses2.7 - 17 scispace.com
Ostriches5.03 nih.gov
RatsVery Poor nih.gov
Goats (Intramuscular)99.40 ± 5.38 scispace.com

Distribution Profile in Tissues and Biological Fluids of Research Animals

Doxycycline is characterized by its extensive tissue distribution, achieving concentrations in many tissues that are higher than corresponding serum levels. karger.comresearchgate.net Its lipophilic nature facilitates penetration into various bodily compartments. researchgate.net

Studies in rats have shown that doxycycline rapidly penetrates major organs. karger.com One hour after administration, tissue concentrations were already higher than serum concentrations. karger.com After four hours, significant levels were observed in the lungs, muscles, testes, and heart. karger.com The highest concentrations are consistently found in excretory organs such as the liver and kidneys. karger.com In rats, lung and muscle concentrations were regularly about double the serum concentrations. karger.com

In tuberculosis-infected mouse and rabbit models, doxycycline distributes to major organs including the lungs, liver, and spleen. nih.govasm.org Tetracyclines are known to accumulate in bone and teeth due to the formation of calcium-bound depots. nih.gov Research in Wistar rats demonstrated mean tissue-to-serum ratios of 2:1 for lungs, 9.8:1 for kidneys, and 2.2:1 for intestine homogenates. researchgate.net

Table 2: Doxycycline Concentration in Rat Tissues 4 Hours After Intraperitoneal Administration

TissueConcentration (µg/g or µg/mL)Reference(s)
Renal Cortex27.8 ± 7.0 karger.com
Liver11.4 ± 4.1 karger.com
Renal Medulla10.2 ± 1.6 karger.com
Lungs> 2.5 karger.com
Muscles> 2.5 karger.com
Testes> 2.5 karger.com
Heart> 2.5 karger.com

Doxycycline has been shown to accumulate within specific cell types. nih.govasm.org Research has noted its accumulation in polymorphonuclear leukocytes and fibroblasts. nih.govasm.org In in-vitro studies using THP-1 macrophages, a human cell line, doxycycline reached an intracellular to extracellular concentration ratio of 4.1. nih.gov This capacity for intracellular accumulation is significant for its efficacy against intracellular pathogens. Studies on intestinal porcine epithelial cells (IPEC-J2) have also been conducted to understand its effects at the cellular level within the gastrointestinal tract. nih.gov

Blood-Brain Barrier (BBB): Doxycycline can cross the blood-brain barrier in animal models. researchgate.netfrontiersin.org Studies in mice have demonstrated its penetration into the brain. researchgate.netnih.gov Research on a mouse model of traumatic brain injury (TBI) showed that doxycycline treatment could attenuate BBB hyperpermeability. nih.gov This was supported by findings of decreased MMP-9 enzyme activity in the brain tissue of doxycycline-treated animals, suggesting a mechanism for its protective effects on the BBB. nih.gov

Placental Barrier: Doxycycline has been shown to cross the placental barrier in pre-clinical models. A study in late-term pregnant mares demonstrated that doxycycline administered to the mare diffuses to the fetoplacental unit, with detectable concentrations in allantoic fluid, amniotic fluid, and the plasma of foals immediately after birth. clinicaltheriogenology.netcabidigitallibrary.org Doxycycline concentrations were significantly higher in the allantoic fluid compared to the amniotic fluid. clinicaltheriogenology.net However, other research in pregnant mice given doxycycline in their food noted placental anomalies and impaired fetal development, indicating that the effects of this placental transfer can be dose-dependent and species-specific. nih.govresearchgate.net

Metabolism of Doxycycline in Pre-Clinical Species

While often considered to have negligible metabolism, studies have shown that doxycycline does undergo biotransformation in animal models. nih.govwikipedia.org

Research has demonstrated that doxycycline is metabolized in mice and rats. nih.gov One specific metabolite has been isolated from the organs of these animals and has been tentatively identified as N-monodemethyldoxycycline. nih.gov This identification was made through mass spectral and spectrophotometric analyses. nih.gov The liver is a site of this metabolic activity. nih.gov Furthermore, the rate of doxycycline metabolism could be increased by pre-treating the animals with phenobarbital (B1680315), an agent known to induce drug-metabolizing enzymes, which points to the involvement of hepatic enzyme systems like cytochrome P450. nih.gov While some in-vitro studies have suggested that doxycycline can inhibit CYP3A4, detailed information on its primary metabolic pathways in pre-clinical species remains an area for further investigation. drugbank.com

Role of Cytochrome P450 Enzymes

The metabolism of doxycycline, like other tetracyclines, involves oxidation by the cytochrome P450 (CYP) hepatic enzyme complex, which facilitates its subsequent renal and hepatic excretion. redalyc.org The CYP450 enzymes are a critical family of enzymes primarily responsible for the initial phase I metabolism of many drugs and other foreign compounds. chemisgroup.usnih.govmdpi.com While historically considered metabolically inert, it is now understood that a fraction of doxycycline undergoes metabolism. avma.org

In preclinical studies, the involvement of CYP enzymes in doxycycline metabolism has been demonstrated. For instance, research has shown that enzyme inducers like phenobarbital can increase the metabolic degradation of doxycycline, consequently reducing its elimination half-life. avma.orgfda.gov Specifically, in vitro studies have pointed to the involvement of the CYP3A4 isoenzyme. One such study demonstrated that doxycycline can inhibit the CYP3A4-mediated metabolism of quinine. drugbank.com Further in vitro research has shown that doxycycline can induce CYP3A4 mRNA and protein in primary human hepatocytes and LS180 cells, with a statistically significant effect on CYP3A4 activity. nih.gov These findings from pre-clinical models underscore the role of the cytochrome P450 system, particularly CYP3A4, in the biotransformation of doxycycline.

Excretion Pathways in Animal Models

Doxycycline is eliminated from the body through various pathways, with notable differences across animal species. The primary routes of excretion are through the feces and urine. fda.govnoahcompendium.co.ukwikipedia.org Unlike some other tetracyclines, a significant portion of doxycycline elimination occurs via non-renal mechanisms, primarily through the intestines. redalyc.orgvetsandclinics.comnih.gov

In dogs, approximately 75% of doxycycline is eliminated in the feces, with about 16% to 22% excreted in the urine. avma.org Biliary excretion in dogs accounts for less than 5% of the drug's elimination, even though high concentrations can be found in the bile. redalyc.orgavma.org In turkeys, a study revealed that about 7% and 3% of the administered dose was recovered in the bile within the first 6 hours after intramuscular and oral dosing, respectively. researchgate.net The drug is largely excreted as an unchanged drug in both urine and feces. fda.govnoahcompendium.co.uk

Renal and Biliary Excretion Mechanisms

The renal excretion of doxycycline occurs, but to a lesser extent compared to other tetracyclines. nih.gov In individuals with normal renal function, about 40% of a dose can be recovered in the urine over 72 hours. drugbank.com However, this percentage can decrease significantly in cases of severe renal impairment. drugbank.com Studies in canine models have shown that while factors like hydration status and urine pH can influence urinary concentrations and the rate of renal clearance, the concentration of doxycycline in the kidney tissue itself remains relatively consistent. nih.govjohnshopkins.edu The levels of doxycycline in renal tissue have been found to be about twice the concentration in serum, with no significant differences between the renal cortex, medulla, and papilla. nih.govjohnshopkins.edu

Biliary excretion is another pathway for doxycycline elimination. The liver concentrates doxycycline in the bile, and it is then excreted into the gastrointestinal tract. drugbank.comresearchgate.net In turkeys, bile concentrations of doxycycline were found to be up to 100 times higher than those in the serum. researchgate.net This high concentration in the bile can lead to enterohepatic recirculation, where the drug is reabsorbed from the intestine back into the bloodstream, which can prolong its half-life. redalyc.org

Protein Binding Characteristics in Research Samples

Doxycycline exhibits a high degree of binding to plasma proteins, a characteristic that influences its distribution and availability in the body. redalyc.orgvetsandclinics.com The extent of this binding can vary significantly among different animal species.

For example, in pigs, a recent study determined the mean free fraction (fu) of doxycycline to be 31%, indicating that 69% is bound to plasma proteins. nih.gov In contrast, the protein binding is reported to be 90% or higher in sheep and calves. researchgate.netresearchgate.net In horses, the mean percentage of protein binding is approximately 81.76%. avma.org For dogs, the plasma protein binding is reported to be around 91.75%. avma.org In goats, the binding ratio is considerably lower at 33%. researchgate.netresearchgate.net

Interactive Data Table: Doxycycline Plasma Protein Binding in Various Animal Species

Animal SpeciesProtein Binding (%)Free Fraction (%)Source(s)
Pigs6931 nih.gov
Sheep≥90≤10 researchgate.netresearchgate.net
Calves≥90≤10 researchgate.netresearchgate.net
Horses81.7618.24 avma.org
Dogs91.758.25 avma.org
Goats3367 researchgate.netresearchgate.net

Interaction with Plasma Proteins and Implications for Free Drug Concentration

The binding of doxycycline to plasma proteins, primarily albumin, is a reversible process. avma.orgnih.gov It is widely accepted that only the unbound, or free, fraction of a drug is pharmacologically active and able to diffuse from the bloodstream into tissues to exert its therapeutic effect. redalyc.orgnih.gov

The high protein binding of doxycycline has significant implications for its pharmacokinetics. It contributes to a longer half-life compared to other tetracyclines. redalyc.org Despite the high binding percentage, doxycycline's high lipid solubility allows for good tissue penetration. noahcompendium.co.ukvetsandclinics.com The equilibrium between bound and unbound drug in the plasma determines the concentration gradient that drives the drug into tissues. As the free drug moves into the tissues, more drug dissociates from the plasma proteins to maintain the equilibrium. This dynamic process ensures a sustained release of the active form of the drug.

The free drug concentration is a critical parameter for predicting the efficacy of an antibiotic. nih.gov For instance, in dogs, while the total plasma concentration of doxycycline is high, the concentration in the interstitial fluid, which represents the free drug available to act on bacteria, is significantly lower. avma.org However, no significant difference was found between the unbound concentrations in plasma and interstitial fluid, supporting the principle that only the free fraction distributes into the tissues. avma.org

Doxycycline's Half-Life in Various Animal Species

The elimination half-life (t½) of doxycycline, a measure of how long it takes for the drug concentration in the body to be reduced by half, varies considerably across different animal species and can be influenced by the route of administration.

In dogs, the reported half-life ranges from approximately 7 to 16-18 hours. redalyc.orgnih.gov One study reported a half-life of 10.36 hours after intravenous administration. nih.govstorkapp.me Another study comparing cats and dogs found the elimination half-life to be 4.56 hours in cats and 6.99 hours in dogs. nih.gov

In rats, the elimination half-life has been reported to be around 2.77 hours for an aqueous formulation, but this can be significantly extended with long-acting formulations. nih.govthieme-connect.com Another study in rats noted a prolonged biological half-life without specifying the exact duration. alexjvs.com

For mice, the elimination half-life was determined to be 170 minutes (2.83 hours), regardless of whether it was administered intravenously or orally. nih.gov Another source suggests a clearance half-life of about 6 hours after withdrawal from drinking water. researchgate.net

In rhesus macaques, the elimination half-life was calculated to be 6.76 hours following oral administration. nih.gov

Interactive Data Table: Elimination Half-Life of Doxycycline in Various Animal Species

Animal SpeciesHalf-Life (hours)Route of AdministrationSource(s)
Dogs10.36Intravenous nih.govstorkapp.me
Dogs6.99Intravenous nih.gov
Dogs16-18Not Specified redalyc.org
Cats4.56Intravenous nih.gov
Cats8.37Oral noahcompendium.co.uk
Rats2.77 (aqueous formulation)Intravenous/Intramuscular/Oral nih.govthieme-connect.com
Mice2.83Intravenous/Oral nih.gov
Mice~6In drinking water (withdrawal) researchgate.net
Rhesus Macaques6.76Oral nih.gov
Horses12.07Oral avma.org
Rabbits3.38Intravenous actaveterinaria.rs
Turkeys3.90Intravenous researchgate.net

Pharmacodynamic Endpoints in In Vitro and In Vivo Research Models

The pharmacodynamic (PD) properties of doxycycline describe the relationship between drug concentrations and its antimicrobial effect. Doxycycline is generally considered a time-dependent antibiotic, meaning its efficacy is primarily related to the duration that the concentration of the drug remains above the minimum inhibitory concentration (MIC) of the target pathogen. nih.govscispace.com However, some studies suggest it may also exhibit concentration-dependent characteristics.

Key pharmacodynamic endpoints evaluated in research models include:

Minimum Inhibitory Concentration (MIC): This is a fundamental in vitro measure representing the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. nih.gov It is a crucial parameter for assessing the susceptibility of a pathogen to doxycycline.

Time above MIC (T > MIC): This parameter represents the cumulative percentage of a 24-hour period that the drug concentration exceeds the MIC. nih.gov For time-dependent antibiotics, maximizing this value is a key target for therapeutic success.

Peak Concentration to MIC ratio (Cmax/MIC): This ratio compares the maximum plasma concentration of the drug to the MIC. nih.gov

Area Under the Curve to MIC ratio (AUC/MIC): This integrated parameter relates the total drug exposure over a 24-hour period to the MIC. nih.govnih.gov

In an in vitro dynamic model studying Mycoplasma hyopneumoniae, doxycycline exhibited concentration-dependent killing. nih.gov The PD parameters that correlated most closely with efficacy were the AUC₂₄h/MIC and Cmax/MIC ratios. nih.gov To achieve a 1-log₁₀ reduction in bacterial count, the required AUC₂₄h/MIC value was 164 hours. nih.gov

In vivo studies in animal models of tuberculosis focus on achieving doxycycline concentrations in infected tissues that are sufficient to repress tetracycline-responsive promoters in recombinant Mycobacterium tuberculosis. nih.govasm.org This demonstrates a different type of pharmacodynamic endpoint, where the goal is the modulation of gene expression rather than direct bacterial killing. In a mouse model of Huntington's disease, a neurodegenerative disorder, pharmacodynamic endpoints included survival, reduction of neurological dysfunction, and modulation of neuroinflammation, highlighting doxycycline's effects beyond its antimicrobial properties. nih.gov

In vitro studies have also explored doxycycline's antiviral activity. For example, against SARS-CoV-2, the median effective concentration (EC₅₀) was determined to be 4.5 µM in Vero E6 cells, indicating its potential to inhibit viral entry and replication. mdpi.com Another in vitro endpoint is the reduction of elevated collagenase activity, which has been demonstrated in the gingival crevicular fluid of patients with periodontitis, though the clinical significance is not fully established. fda.gov

Analytical Methodologies for Doxycycline Quantification and Characterization

Spectroscopic Techniques for Doxycycline (B596269) Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides powerful tools for both quantifying and structurally analyzing doxycycline.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of doxycycline in bulk and pharmaceutical dosage forms due to its simplicity, speed, and cost-effectiveness. wisdomlib.org This method is based on the principle that doxycycline absorbs light in the ultraviolet-visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, following the Beer-Lambert law. biointerfaceresearch.com

The wavelength of maximum absorbance (λmax) for doxycycline can vary slightly depending on the solvent system used. For instance, in distilled water, the λmax has been reported at 260 nm, 266 nm (for first-order derivative spectroscopy), and 271 nm. wisdomlib.orgijrpns.comajrconline.org When using 0.1 M hydrochloric acid (HCl) as the solvent, the λmax is observed at 240 nm. researchgate.net In a phosphate (B84403) buffer (pH 6.8) prepared in a water-methanol mixture, doxycycline hyclate shows a λmax at 273 nm. biointerfaceresearch.com The method is validated according to International Conference on Harmonization (ICH) guidelines to ensure its reliability for routine analysis. ijrpns.combioinfopublication.org Linearity is a key validation parameter, with studies demonstrating strong linear relationships (correlation coefficients often exceeding 0.99) across specified concentration ranges. wisdomlib.orgbiointerfaceresearch.comijrpns.com

Table 1: UV-Visible Spectrophotometric Methods for Doxycycline Quantification Use the interactive chart below to explore the different methods.

MethodSolventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)
UV SpectrometryDistilled Water2600-100 ppm0.999
First-Order UV SpectrometryWater26614.4-33.60.99
UV SpectrophotometryDistilled Water2715-35 ppmN/A
UV Spectrophotometry0.1 M HCl2401.0-18.00.9997
Simultaneous Estimation (UV)Phosphate Buffer pH 6.8 (Water:Methanol (B129727) 80:20)2732-200.9999

Fluorescence Spectroscopy for Structural Probing and Detection

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis spectroscopy, making it suitable for detecting trace amounts of doxycycline. asianpubs.org This technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength.

A common approach involves enhancing the fluorescence of a lanthanide ion, such as europium (Eu³⁺), through the formation of a complex with doxycycline. asianpubs.orgscientific.net In the presence of a surfactant like sodium dodecyl sulfonate (SDS), the fluorescence intensity of the Eu³⁺ ion is significantly increased, and this enhancement is proportional to the concentration of doxycycline. asianpubs.orgscientific.net For the doxycycline-Eu³⁺-SDS system, the optimal excitation and emission wavelengths have been identified as 381 nm and 616 nm, respectively. asianpubs.org This method has proven effective for determining doxycycline in tablets and serum, with a very low detection limit of 1.3 ng/mL. asianpubs.orgscientific.net

Another advanced fluorescence-based method utilizes carbon quantum dots incorporated into a molecularly imprinted polymer (NCQD@MIP). dtu.dk This fluorescent probe demonstrates high sensitivity and specificity for doxycycline detection. The fluorescence of the NCQDs is quenched upon binding with doxycycline, and the degree of quenching correlates with the doxycycline concentration. dtu.dk This technique has been successfully applied to determine doxycycline in real serum samples. dtu.dk

Table 2: Fluorescence-Based Detection Methods for Doxycycline Explore the different detection systems using the interactive table below.

Method/SystemPrincipleExcitation λ (nm)Emission λ (nm)Detection Limit
Spectrofluorimetry (DC-Eu³⁺-SDS)Fluorescence Enhancement3816161.3 ng/mL
Quantum Dot-Competitive Fluoroimmunoassay (QD-cFIA)Competitive Binding4005200.039 ng/mL
Carbon Quantum Dots with MIP (NCQD@MIP)Fluorescence Quenching360445N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of antibiotics like doxycycline. nih.govspringernature.com Unlike methods focused on quantification, NMR provides detailed information about the atomic-level structure of the molecule in solution, allowing for the identification of the compound and its related impurities or degradation products. nih.govresearchgate.net

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural characterization. nih.govspringernature.com Carbon-13 NMR (¹³C NMR) is particularly powerful for analyzing tetracycline (B611298) antibiotics. nih.gov By examining the chemical shifts and couplings in the ¹³C NMR spectrum, researchers can assign all the main resonances to specific carbon atoms within the doxycycline molecule. nih.gov This technique is also effective in detecting and identifying the principal degradation and isomerization products that can arise during storage or processing. nih.gov Studies have utilized various NMR techniques, including proton noise-decoupled spectra and the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) technique, to investigate the structure of doxycycline and other tetracyclines in solvents like DMSO-d6 or D₂O. nih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly valued for its exceptional sensitivity and specificity, making it a cornerstone for the identification and quantification of doxycycline, especially in complex mixtures and biological samples. researchgate.net The technique typically involves ionizing the doxycycline molecule and then separating the resulting ions based on their m/z ratio.

For the analysis of doxycycline in biological matrices such as plasma, serum, and tissues, mass spectrometry is almost always coupled with a separation technique, most commonly liquid chromatography (LC). scispace.comresearchgate.net LC-MS combines the separation power of LC with the detection specificity of MS. researchgate.net This combination is essential for separating doxycycline from endogenous components of the biological matrix that could otherwise interfere with the analysis. nih.gov

Various LC-MS methods have been developed and validated for doxycycline quantification. scispace.com These methods typically use reversed-phase C18 columns for chromatographic separation. scispace.comnih.govjournalppw.com The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as formic acid or ammonium (B1175870) acetate). journalppw.comrsc.orgovid.com A simple protein precipitation step is often sufficient for sample preparation before injection into the LC-MS system. journalppw.comovid.com LC-MS methods are capable of achieving low limits of quantification (LLOQ), often in the low ng/mL range, making them suitable for pharmacokinetic studies. nih.govnih.gov For instance, a validated UHPLC-MS/MS method for doxycycline in human serum reported an LLOQ of 10 ng/mL. nih.gov

Table 3: Selected LC-MS Methods for Doxycycline Quantification in Biological Matrices This interactive table summarizes various LC-MS approaches.

TechniqueMatrixColumnMobile PhaseKey Findings
HPLC-MSHuman Seminal FluidReversed-phase C18Acetonitrile and water with orthophosphoric acid (pH 2.5)LLOQ: 0.264 µg/mL; Recovery: >80%
LC-MS/MSHuman PlasmaReversed-phase C18Methanol, acetonitrile, potassium dihydrogen phosphate, trifluoroacetic acidLLOQ: 0.055 µg/mL; Recovery: 95.55%
UHPLC-MS/MSHuman SerumN/AN/ALLOQ: 10 ng/mL; Accuracy: 89.1-103.4%
HPLC-ESI-MS/MSHuman PlasmaDiscovery® C18Methanol:Acetonitrile (pH 6.5)Linearity Range: 6.00-768.00 pg/mL
LC/MSMice Plasma and TissuesN/AAcetonitrile and water with formic acidRecoveries: 75.23% - 101.33%

Tandem mass spectrometry (MS/MS) is a crucial extension of mass spectrometry used for structural elucidation and the specific identification of compounds, including drug metabolites. youtube.com In an MS/MS experiment, a specific parent ion (or precursor ion) corresponding to the molecule of interest (e.g., protonated doxycycline at m/z 445) is selected in the first mass analyzer. scispace.comjournalppw.com This selected ion is then fragmented through collision-activated dissociation (CAD), and the resulting product ions (or daughter ions) are analyzed in a second mass analyzer. journalppw.com

This process creates a unique fragmentation pattern, or MS/MS spectrum, which serves as a structural fingerprint for the molecule. For doxycycline, the transition from the parent ion of m/z 444.8 to a specific product ion of m/z 428.2 is commonly monitored for quantification and identification. researchgate.netscispace.com By targeting predicted mass shifts corresponding to common metabolic reactions (like hydroxylation or demethylation) and looking for characteristic product ions, researchers can confidently identify metabolites of doxycycline in complex biological samples. youtube.com This technique provides the speed and sensitivity needed to gather comprehensive MS/MS spectra, enabling confident identification of metabolite sites. youtube.com

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of doxycycline, offering high-resolution separation from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of doxycycline in bulk drugs, pharmaceutical formulations, and biological samples due to its accuracy, precision, and specificity. scispace.com Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. These methods can effectively separate doxycycline from its degradation products, making them suitable for stability-indicating assays. tbzmed.ac.ir

A typical RP-HPLC system for doxycycline analysis consists of a C8 or C18 stationary phase, a mobile phase comprising a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, and a UV detector for quantification. jpccr.euijpar.com The detection wavelength is commonly set around 350-360 nm. nih.govresearchgate.net Validation studies according to ICH guidelines have demonstrated the linearity, accuracy, and precision of various HPLC methods for doxycycline quantification. tbzmed.ac.irnih.gov For instance, linearity has been established in concentration ranges such as 25–150 µg/mL and 50–100 µg/mL. ijpar.comnih.gov The limits of detection (LOD) and quantification (LOQ) can be as low as 0.02 µg/mL and 0.1 µg/mL, respectively, showcasing the high sensitivity of the technique. jpccr.eu

Table 1: Examples of HPLC Methods for Doxycycline Analysis

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection (nm) Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Source(s)
C8 (250mm x 4.0mm, 5µm)Acetonitrile-Potassium Dihydrogenorthophosphate buffer (pH 4.0) (40:60 v/v)1.032530-3000.020.1 jpccr.eu
C18 (150mm x 4.6mm, 5µm)Acetonitrile-Potassium Dihydrogen Phosphate buffer (pH 3.1) (40:60 v/v)1.026825-150-- ijpar.com
CN Luna (250mm x 4.6mm, 5µm)Water (0.1% TFA)-Acetonitrile (0.1% TFA) (60:40 v/v)1.036050-1002.838.59 nih.govoup.com
Lichrosorb RP-8 (250mm x 4.6mm, 10µm)Methanol-Acetonitrile-0.010 M Oxalic acid (2:3:5 v/v/v)1.2535025.2-252.0-- researchgate.net
Perfectsil Target ODS (125mm x 4mm, 3-5µm)Methanol-50mM Ammonium Acetate (B1210297) buffer (pH 2.5) (50:50 v/v)0.8-25-500525 tbzmed.ac.ir

Gas Chromatography (GC) is generally not suitable for the direct analysis of doxycycline due to the compound's low volatility and thermal instability. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is a standard method for the analysis of volatile organic compounds (VOCs). researchgate.netshimadzu.com In the context of doxycycline, GC-MS could be relevant for specialized research applications, such as identifying volatile byproducts resulting from its degradation or its interaction with microorganisms. researchgate.netamazonaws.com For example, GC-MS has been successfully used to identify VOCs produced by bacterial cultures, a methodology that could be adapted to study the metabolic impact of doxycycline on bacteria. amazonaws.com

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for the screening and purity control of doxycycline. nih.govjuniperpublishers.com The technique allows for the parallel separation of multiple samples, making it efficient for qualitative analysis. nih.gov For doxycycline analysis, silica (B1680970) gel plates, often pre-treated with an ethylenediaminetetraaceticacid (EDTA) solution to prevent the formation of tetracycline-metal complexes, are used as the stationary phase. nih.govresearchgate.net A mobile phase such as a mixture of dichloromethane (B109758), methanol, and water allows for good separation of doxycycline from its potential impurities. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers improved separation efficiency and detection limits. akjournals.com Densitometric scanning of the plates provides quantitative data. HPTLC methods have been validated for determining doxycycline hyclate in various formulations, with linearity ranges typically between 200 and 1,000 ng/spot. akjournals.com

Table 2: Examples of TLC/HPTLC Methods for Doxycycline Analysis

Technique Stationary Phase Mobile Phase Detection Linearity Range Rf Value Source(s)
TLCSilica gel (pre-sprayed with 10% sodium edetate, pH 9.0)Dichloromethane-Methanol-Water (59:35:6 v/v/v)Densitometry-- nih.gov
TLC-FluorescenceSilica gel (pre-treated with 0.27 mol/L sodium EDTA, pH 9.0)Chloroform-Methanol-Acetone-1% Aqueous Ammonia (10:22:50:18 v/v)Fluorescence Scanning (Ex: 365nm)0.50-25.6 ng0.52 researchgate.net
HPTLCC18 Reverse Phase Silica Gel 60 F254 (pre-treated with 0.27 M EDTA)Dichloromethane-Methanol-Acetonitrile-1% Aqueous Ammonia (10:22:53:15 v/v)Densitometry (360 nm)200-1000 ng/spot0.5 ± 0.02 akjournals.com

Electrophoretic Methods for Doxycycline and Its Complexes

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for the analysis of doxycycline. researchgate.net This technique offers advantages such as high separation efficiency, short analysis times, and reduced solvent consumption, aligning with the principles of green analytical chemistry. researchgate.netresearchgate.net In CE, separation is achieved in a fused-silica capillary under a high voltage. nih.gov The electrolyte, or background electrolyte (BGE), composition is critical for achieving optimal separation. For doxycycline, electrolytes containing sodium carbonate and EDTA at an alkaline pH have been shown to be effective. researchgate.netresearchgate.net Validation studies have confirmed that CE methods for doxycycline are linear, precise, and accurate, making them suitable for quality control of pharmaceutical products. researchgate.netnih.gov

Table 3: Examples of Capillary Electrophoresis Methods for Doxycycline Analysis

Capillary Background Electrolyte (BGE) Voltage (kV) Detection (nm) Linearity Range (µg/mL) Analysis Time (min) Source(s)
Fused silica (40 cm effective length)145 mM Sodium Carbonate, 1 mM EDTA, Methanol (89:11 v/v), pH 10.312--- nih.gov
Fused silica (40 cm effective length)25 mM Sodium Carbonate, 5 mM EDTA, Acetonitrile, pH 10.62526020-160~5 researchgate.netresearchgate.net
-0.02 mol/L Na2HPO4, 0.01 mol/L Citric Acid, 4% N-methylmorpholine, 12% Acetonitrile, pH 3.2--0.15-0.75<20 nih.gov

Electrochemical Methods for Doxycycline Detection

Electrochemical methods offer a sensitive, rapid, and low-cost approach for the detection of doxycycline. nih.govresearchgate.net These techniques are based on measuring the electrical response (e.g., current or potential) generated by the oxidation or reduction of doxycycline at the surface of an electrode. nih.gov Various electrochemical techniques, including voltammetry, amperometry, and potentiometry, have been applied. nih.govmdpi.com

To enhance sensitivity and selectivity, electrodes are often modified with nanomaterials such as graphene or metallic nanoparticles. researchgate.net For example, a sensor using a screen-printed electrode modified with a nickel hydroxide-graphene hybrid material was developed for the point-of-care determination of doxycycline. researchgate.net This sensor demonstrated a wide linear range and a very low limit of detection (9.6 x 10⁻⁹ M). researchgate.net Such sensors hold promise for applications in drug monitoring and quality control. researchgate.net

Table 4: Examples of Electrochemical Sensors for Doxycycline Detection

Sensor Type / Electrode Modification Technique Linear Range Limit of Detection (LOD) Source(s)
Screen-printed electrode with Nickel Hydroxide-Graphene hybrid-5.1 x 10⁻⁸ to 1.0 x 10⁻⁴ M9.6 x 10⁻⁹ M researchgate.net
Molecularly Imprinted Polymer (MIP) with Poly-pyrogallol and Alizarin RedElectrochemiluminescence (ECL)-- researchgate.net
General Direct DetectionVoltammetry, Amperometry, Potentiometry, Impedance Spectroscopy-- nih.govresearchgate.net

Immunochemical Assays for Doxycycline (e.g., ELISA in research settings)

Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid screening of doxycycline in various matrices like milk, honey, meat, and urine. creative-diagnostics.comelabscience.comantibodies.com These assays are typically based on a competitive format. antibodies.commzfoodtest.com In a competitive ELISA, free doxycycline in the sample competes with a fixed amount of enzyme-labeled or plate-coated doxycycline for binding to a limited number of specific anti-doxycycline antibodies. antibodies.commzfoodtest.com The resulting signal is inversely proportional to the concentration of doxycycline in the sample. antibodies.com

ELISA kits are commercially available and valued for their high throughput, sensitivity, and simplicity, making them ideal for screening large numbers of samples for antibiotic residues. creative-diagnostics.comelabscience.comresearchgate.net The detection limits are often in the parts-per-billion (ppb) range, demonstrating excellent sensitivity. creative-diagnostics.comelabscience.com While primarily used for screening, results can be confirmed by confirmatory methods like HPLC. nih.gov

Table 5: Examples of Doxycycline ELISA Kits

Kit/Assay Type Sample Types Detection Limit Assay Time Principle Source(s)
Competitive Enzyme ImmunoassayHoney, Milk, Urine, MeatHoney: 4.0 ppb; Milk: 5.0 ppb; Meat: 10.0 ppb-Competitive creative-diagnostics.com
Competitive ELISATissue, Honey, Milk, SerumTissue/Honey: 2 ppb; Milk: 5 ppb; Serum: 2 ppb30 min incubationCompetitive abcam.comabcam.com
Competitive ELISAEgg, Honey, Milk, Meat, Fish, Shrimp, Serum, Plasma, Urine0.2 ng/g (ppb)< 1 hourCompetitive antibodies.com
Competitive Fluoroimmunoassay (cFIA)Natural Water, Commercial Meats0.039 ng/mL-Competitive nih.gov

Sample Preparation Strategies for Biological and Chemical Matrices

The accurate quantification and characterization of doxycycline in various samples depend critically on the effectiveness of the sample preparation stage. This step is essential for extracting the analyte from complex matrices, removing interfering substances, and concentrating the analyte to a level suitable for instrumental analysis. The choice of a specific preparation strategy is dictated by the nature of the sample matrix (e.g., plasma, urine, tissue, water, pharmaceutical formulation), the concentration of the analyte, and the analytical technique to be employed. Common strategies include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely utilized and highly effective technique for the cleanup and concentration of doxycycline from diverse matrices, including biological fluids and environmental waters. ijmrhs.comakjournals.com This method relies on the partitioning of doxycycline between a solid sorbent and the liquid sample, allowing for the selective retention of the analyte while matrix components are washed away.

Biological Matrices: In biological samples such as plasma, serum, and urine, SPE is frequently the method of choice. ijpsonline.comnih.gov For instance, a reverse-phase high-performance liquid chromatographic (HPLC) method with UV detection uses SPE with a Bond Elut C18 cartridge to extract doxycycline from human plasma and urine. nih.gov Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for human plasma employed Analchem PLEXUS cartridges, which were found to eliminate matrix effects and recovery issues encountered with other sorbent chemistries. ijpsonline.com The general SPE procedure for plasma involves conditioning the cartridge (e.g., with methanol and water), loading the pre-treated plasma sample, washing the cartridge to remove unbound substances (e.g., with 5% methanol), and finally eluting the doxycycline with a suitable solvent, often the mobile phase used in the subsequent chromatographic analysis. ijpsonline.com This process can yield high mean extraction recoveries, with one study reporting 95.55%. ijpsonline.com For animal tissues, an extraction with an oxalic acid solution is often followed by a cleanup step using SPE with a carboxylic acid cartridge. researchgate.net

Chemical and Environmental Matrices: For environmental samples like surface and wastewater, where doxycycline may be present at very low concentrations (ng/L to µg/L), SPE is crucial for pre-concentration. ijmrhs.com Hydrophilic-lipophilic-balanced (HLB) cartridges, such as Oasis HLB, are effective for extracting doxycycline and other antibiotics from river water samples. akjournals.comresearchgate.net The procedure typically involves passing the water sample through the conditioned cartridge, eluting the retained antibiotics with methanol, and then evaporating and reconstituting the eluate in a smaller volume for analysis. akjournals.com

A variation of this technique, magnetic solid-phase extraction (MSPE), offers a more rapid and convenient alternative by using magnetic nanoparticles as the sorbent. ijmrhs.comnih.gov For example, Fe3O4 magnetic nanoparticles have been used to extract doxycycline from water samples, with the highest extraction efficiency observed at a pH of 8.0. ijmrhs.com

Table 1: Examples of Solid-Phase Extraction Methods for Doxycycline

Matrix SPE Sorbent/Cartridge Analytical Method Reported Recovery Reference
Human Plasma Analchem PLEXUS (30 mg/1cc) LC-MS/MS 95.55% ijpsonline.com
Human Plasma & Urine Bond Elut C18 HPLC-UV Good nih.gov
Animal Tissues Carboxylic Acid Cartridge HPLC-UV 65% to 90% researchgate.net
Surface Water Oasis HLB HPTLC-UV Good akjournals.comresearchgate.net
Water Samples Fe3O4 Magnetic Nanoparticles Spectrophotometry Satisfactory ijmrhs.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While sometimes considered more labor-intensive than SPE, LLE can be effective for cleaning up complex biological samples.

For the analysis of doxycycline in human plasma, LLE has been successfully applied. walshmedicalmedia.comresearchgate.net In one LC-MS method, researchers initially attempted protein precipitation but found analyte recovery to be low. researchgate.net They then turned to LLE, trying dichloromethane before settling on n-hexane as the extraction solvent. researchgate.net The use of n-hexane in conjunction with a phosphate buffer (pH 7.0) effectively removed plasma interferences and produced cleaner chromatograms. researchgate.net The absolute recovery of doxycycline from plasma using an LLE procedure was reported to be between 95.60% and 98.19% across different concentrations. researchgate.net

Protein Precipitation (PPT)

Protein precipitation is one of the simplest and fastest methods for preparing biological samples, particularly for high-throughput analysis. chromatographyonline.com The technique involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trifluoroacetic acid, perchloric acid), to a plasma or serum sample. researchgate.netovid.comresearchgate.net This denatures and precipitates the majority of the proteins, which can then be separated by centrifugation.

In the development of LC-MS/MS methods for doxycycline in plasma, protein precipitation with acetonitrile is a common first approach due to its simplicity. chromatographyonline.comjournalppw.com The process involves adding acidified acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then transferred for analysis. chromatographyonline.com However, this method can sometimes result in lower recovery and significant matrix effects compared to more rigorous techniques like SPE, as some analytes may co-precipitate with the proteins or endogenous materials may remain in the supernatant. researchgate.netjournalppw.comscispace.com For instance, one study noted that while PPT is simple, LLE was ultimately more suitable due to higher recovery and less ion suppression for their LC-MS/MS analysis. journalppw.com Another study used trifluoroacetic acid (TFA) to precipitate proteins for the HPLC analysis of doxycycline in sheep plasma and milk. researchgate.net

Sample Preparation for Pharmaceutical Formulations

Preparing doxycycline from pharmaceutical dosage forms like tablets for analysis is generally more straightforward than from biological matrices. The primary goal is to effectively extract the active ingredient from excipients. A typical procedure involves weighing and crushing a number of tablets to create a fine, homogenous powder. oup.comuspnf.com A precise amount of this powder, equivalent to a known quantity of doxycycline, is then transferred to a volumetric flask. oup.com A diluent is added, and the mixture is sonicated to ensure the complete dissolution of the doxycycline. oup.comuspnf.com After diluting to the final volume, a portion of the solution is filtered, often through a 0.2 µm or 0.45 µm filter, to remove any insoluble excipients before injection into the analytical instrument. oup.comuspnf.com

Table 2: Summary of Doxycycline Sample Preparation Strategies

Preparation Method Common Matrices Advantages Disadvantages Reference
Solid-Phase Extraction (SPE) Plasma, Urine, Tissues, Water High recovery, clean extracts, selective, can be automated More complex and costly than PPT ijpsonline.comresearchgate.netscispace.com
Liquid-Liquid Extraction (LLE) Plasma Good cleanup, high recovery Labor-intensive, requires large solvent volumes, potential for emulsions researchgate.netresearchgate.net
Protein Precipitation (PPT) Plasma, Serum Simple, fast, inexpensive, suitable for high-throughput Potential for low recovery, significant matrix effects, less clean extracts chromatographyonline.comovid.comjournalppw.com
Dissolution & Filtration Tablets, Capsules Very simple, direct Limited to solid dosage forms oup.comuspnf.com

Doxycycline As a Research Tool and Modulator in Biological Systems

Use in Cell Culture Experiments

Beyond its role as an inducer, doxycycline (B596269) can directly impact cellular processes. This is a critical consideration for the design and interpretation of experiments utilizing Tet systems, as the observed phenotype may be a result of doxycycline's intrinsic activity rather than, or in addition to, the function of the induced gene. nih.govbiomedres.us

Numerous studies have documented that doxycycline can alter the proliferation and viability of mammalian cells in culture, often in a dose-dependent manner.

Inhibition of Proliferation: Doxycycline has been shown to reduce the proliferation rate of various human cell lines, including cancer cells and non-transformed cells. plos.orgnih.govphysiology.org For example, a study on multiple human cell lines found that doxycycline at 1 µg/mL significantly reduced proliferation in seven out of nine lines tested. nih.gov In prostate cancer cell lines 22Rv1 and PC3, doxycycline was found to reduce the growth rate at concentrations of 100 ng/mL and 1000 ng/mL. biomedres.us Similarly, in lung cancer cell lines NCI-H446 and A549, doxycycline inhibited proliferation in a dose-dependent manner. nih.gov

Effects on Cell Viability and Apoptosis: The effect on viability varies. In some cases, the anti-proliferative effect is not accompanied by a decrease in cell viability. biomedres.us However, at higher concentrations (e.g., ≥25 μg/ml), doxycycline has been observed to decrease cell number and increase apoptosis. physiology.org In amelanotic melanoma cell lines, doxycycline decreased cell viability and induced apoptosis. mdpi.com

Cell Cycle Alterations: The reduction in proliferation can be linked to effects on the cell cycle. Prolonged exposure to tetracyclines can lead to an accumulation of cells in the G1 phase. biomedres.us

Cell Line Specificity: The sensitivity of cells to doxycycline's anti-proliferative effects varies significantly between different cell lines. biomedres.usnih.gov For instance, the LNCaP prostate cancer cell line showed a proliferative defect at a lower doxycycline concentration (100 ng/mL) compared to other lines. plos.orgnih.gov Some studies have found lung cancer cells to be particularly sensitive. nih.gov

Enhancement of Survival: In contrast to its inhibitory effects, some studies have reported that doxycycline can promote cell survival and self-renewal, particularly in human pluripotent stem cells (hESCs/iPSCs) and their derived neural stem cells (NSCs). nih.gov This effect was linked to the activation of the PI3K-AKT signaling pathway. nih.gov

This dual role of doxycycline as both a specific gene expression modulator and a bioactive compound necessitates the use of rigorous controls in research. For instance, control experiments using parental cells (without the inducible system) treated with doxycycline are crucial to dissect the effects of the induced gene from the intrinsic effects of the inducing agent. nih.govbiomedres.us

Table 1: Summary of Doxycycline's Effect on Cell Proliferation in Selected Cell Lines

Cell Line Cell Type Doxycycline Concentration Observed Effect on Proliferation/Viability Reference
MCF12A, 293T, and others Human breast epithelial, embryonic kidney, etc. 1 µg/mL Significant reduction in proliferation nih.gov
LNCaP Human prostate cancer 100 ng/mL Proliferative defect plos.orgnih.gov
22Rv1, PC3 Human prostate cancer 100 ng/mL, 1000 ng/mL Reduced growth rate, no effect on viability biomedres.us
NCI-H446, A549 Human lung cancer IC₅₀ values of 1.70 µM and 1.06 µM Inhibition of proliferation and viability nih.gov
ELT3 LAM-related ≥25 µg/ml Decreased proliferation, increased apoptosis physiology.org
hESC/iPSCs Human pluripotent stem cells 1 µg/ml Increased cell numbers, enhanced survival nih.gov
A375, C32 Human amelanotic melanoma 200-400 µM Decreased viability, induced apoptosis mdpi.com

Studies on Cellular Differentiation Processes

Doxycycline has emerged as a significant modulator in the study of cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type. Its application in this field is notably highlighted in research involving induced pluripotent stem cells (iPSCs). A pivotal discovery has been doxycycline's ability to dramatically improve the efficiency of directing iPSC differentiation into endoderm. nih.govnih.gov This enhancement is achieved by inhibiting apoptosis and promoting proliferation, mechanisms mediated through the protein kinase B (AKT) signaling pathway. nih.govnih.gov

In studies involving over 70 iPSC lines, the addition of doxycycline to the culture medium resulted in a consistent formation of complete endoderm sheets in approximately 90% of the lines. nih.govnih.gov This represents a significant advancement, as many iPSC lines typically fail to differentiate into endoderm and instead undergo apoptosis. nih.govnih.gov The endoderm generated using this doxycycline-enhanced protocol exhibits transcriptomic profiles and protein marker expression comparable to those generated by other methods. nih.gov Furthermore, these cells retain the capacity for further differentiation into downstream lineages, such as hepatocyte-like cells. nih.govnih.gov The protocol not only improves the success rate but also leads to a four-fold increase in the number of endoderm cells produced. nih.gov

The underlying mechanism for this enhanced survival and differentiation appears to be the stimulation of AKT phosphorylation by doxycycline, which supports cell survival pathways. nih.gov This application of doxycycline is particularly valuable as it facilitates the generation of large quantities of patient-derived cells for in vitro disease modeling and for potential expansion for transplantation studies. nih.govnih.gov

Investigations into Cell Signaling Pathways

Doxycycline's influence extends to the intricate network of cell signaling pathways, where it has been shown to act as a modulator in various cellular contexts. Its effects are not limited to a single pathway but encompass a range of signaling cascades involved in cancer, inflammation, and cellular communication.

In the realm of oncology, particularly pancreatic cancer, doxycycline has been identified as an inhibitor of the Protease-Activated Receptor 1 (PAR1). nih.gov By binding to key amino acid residues of PAR1, doxycycline inhibits its activity, which in turn suppresses the FAK/PI3K/AKT signaling pathway. nih.gov This pathway is crucial for the survival and self-renewal of cancer stem cells and for the epithelial-mesenchymal transition (EMT), a process involved in metastasis. nih.gov Doxycycline's inhibition of this pathway leads to a decrease in the phosphorylation of FAK, PI3K, and AKT in pancreatic cancer cells. nih.gov

In the context of inflammation, particularly in ocular autoimmune diseases, doxycycline has been shown to suppress the Stat3/miR155/Th17 pathway. arvojournals.org This pathway is critical for the induction and function of Th17 cells, which are pathogenic in many autoimmune conditions. Doxycycline treatment in a mouse model of experimental autoimmune uveitis (EAU) led to a significant reduction in the production of pro-inflammatory cytokines such as IL-17A, TNF-α, and IL-6. arvojournals.org This effect was linked to the inhibition of Th17 induction and IL-17A production in a manner dependent on the Stat3/miR155/Th17 pathway. arvojournals.org

Furthermore, doxycycline and its analog minocycline (B592863) have been identified as positive allosteric modulators (PAMs) of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor. mdpi.com PACAP and its receptor are involved in numerous biological functions, including neuroprotection and anti-inflammatory processes. mdpi.com By acting as PAMs, doxycycline and minocycline can enhance the signaling of the PAC1 receptor, which may contribute to their neuroprotective effects. mdpi.com

Research has also demonstrated that doxycycline can alter the metabolic profile of human cell lines by affecting gene expression related to oxidative phosphorylation and glycolysis. nih.govplos.org This suggests that doxycycline can influence fundamental cellular metabolic signaling, leading to a more glycolytic phenotype. nih.govplos.org

Application in Animal Models of Disease Mechanisms

Doxycycline is extensively used as a research tool in various animal models to investigate the mechanisms of a wide range of diseases, owing to its anti-inflammatory, immunomodulatory, and matrix metalloproteinase (MMP) inhibitory properties. nih.govphysiology.orgnih.gov

Models of Inflammation and Autoimmune Disorders

Doxycycline has demonstrated significant therapeutic efficacy in animal models of autoimmune disorders. nih.govnih.gov Its anti-inflammatory and immunomodulatory activities are central to its effects in these models. nih.govmdpi.com In models of rheumatoid arthritis, both doxycycline and minocycline have been shown to reduce the incidence and severity of the disease by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and by suppressing T-cell proliferation. mdpi.com

In a murine model of experimental autoimmune uveitis (EAU), oral administration of doxycycline significantly attenuated the clinical and pathological severity of the disease. arvojournals.org This was associated with a marked decrease in inflammatory cell infiltration and the production of inflammatory cytokines within the eye. arvojournals.org The mechanism was linked to the suppression of pathogenic Th17 cells. arvojournals.org

Furthermore, in a murine polymicrobial sepsis model, doxycycline, in combination with an antibiotic, improved survival by significantly reducing systemic and pulmonary levels of pro-inflammatory cytokines and myeloperoxidase (MPO), an indicator of neutrophil infiltration. researchgate.netnih.gov This protective effect was attributed to its immunomodulatory activity rather than an enhancement of the antibiotic's antibacterial effect. researchgate.netnih.gov

The table below summarizes key findings of doxycycline's application in animal models of inflammation and autoimmune disorders.

Disease ModelAnimalKey FindingsReference(s)
Experimental Autoimmune Uveitis (EAU) C57BL/6 MiceReduced clinical and pathological scores; decreased inflammatory cell infiltration and production of IL-17A, TNF-α, and IL-6. arvojournals.org
Rheumatoid Arthritis (Collagen-Induced) RatsMinocycline (a tetracycline (B611298) analog) significantly reduced the incidence of arthritis. mdpi.com
Polymicrobial Sepsis (CLP model) Swiss Albino MiceImproved survival; reduced plasma and lung pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and MPO levels. researchgate.netnih.gov

Cancer Research Models (e.g., Tumor Growth, Metastasis)

The role of doxycycline in cancer research models presents a complex picture, with studies showing both inhibitory and, in some contexts, potentially promotional effects on tumor progression.

In a bone metastasis model of human breast cancer (MDA-MB-231 cells), doxycycline treatment resulted in a significant 70% reduction in the total tumor burden compared to placebo. aacrjournals.org This effect was attributed to its ability to inhibit cancer cell proliferation and its function as a potent inhibitor of matrix metalloproteinases (MMPs), which are crucial for invasion and metastasis. aacrjournals.org The study also noted that doxycycline treatment enhanced bone formation and decreased bone resorption. aacrjournals.org

Conversely, a study using a rat model of colon carcinogenesis induced by 1,2-dimethylhydrazine (B38074) (DMH) reported that doxycycline administration unexpectedly increased tumor multiplicity and stimulated the progression of adenomas to carcinomas, leading to metastasis in the small intestine. nih.gov The researchers suggested that this effect might be linked to doxycycline-induced chronic inflammation, which could enhance the efficacy of the carcinogen. nih.gov

In pancreatic cancer research, doxycycline has been shown to inhibit cancer stem cell-like properties by targeting the PAR1/FAK/PI3K/AKT pathway, as demonstrated in cell culture studies. nih.gov In xenograft models of human ovarian cancer, the combination of doxycycline (to induce the expression of the tumor suppressor gene DIRAS3) and a FAK inhibitor led to tumor regression. mdpi.com

These contrasting findings underscore the importance of the specific cancer type and experimental model when evaluating the effects of doxycycline.

Cancer ModelAnimal ModelKey FindingsReference(s)
Breast Cancer Bone Metastasis Mouse (MDA-MB-231 cells)70% reduction in total tumor burden; decreased bone resorption and increased bone formation. aacrjournals.org
Colon Carcinogenesis Rat (DMH-induced)Increased tumor multiplicity and progression to carcinoma; metastasis to the small intestine. nih.gov
Ovarian Cancer Xenograft Mouse (SKOV3-DIRAS3 cells)Combination with a FAK inhibitor resulted in tumor regression. mdpi.com

Neurodegenerative Disease Models

Doxycycline has shown significant neuroprotective potential in a variety of animal models of neurodegenerative diseases, primarily through its anti-inflammatory properties and its ability to interfere with the aggregation of misfolded proteins. researchgate.net

In mouse models of Alzheimer's disease (AD), doxycycline treatment has been shown to improve memory function. nih.gov This cognitive recovery was associated with a reduction in neuroinflammation, even without a significant reduction in amyloid plaque burden, suggesting an action against soluble β-Amyloid oligomers (AβOs). researchgate.netnih.gov

In the 6-OHDA mouse model of Parkinson's disease (PD), doxycycline mitigated the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. nih.gov This neuroprotective effect was linked to a reduction in the activation of microglia and astrocytes, key players in the neuroinflammatory response to the neurotoxin. nih.gov Furthermore, in a mouse model of L-DOPA-induced dyskinesia, a common side effect of PD treatment, doxycycline was shown to reduce abnormal involuntary movements, an effect also attributed to its anti-inflammatory activity. frontiersin.org

Studies on a transgenic mouse model of synucleinopathy (human α-syn A53T) demonstrated that doxycycline treatment abolished cognitive deficits and ameliorated motor impairments. documentsdelivered.com These improvements were associated with neuroprotection, inhibition of α-synuclein oligomerization, and reduced gliosis in the cortex and hippocampus. documentsdelivered.com

Disease ModelAnimal ModelKey FindingsReference(s)
Alzheimer's Disease APP/PS1dE9 (APP/PS1) MiceMemory recovery; reduced neuroinflammation without plaque reduction. researchgate.netnih.gov
Parkinson's Disease 6-OHDA Mouse ModelMitigated loss of dopaminergic neurons; decreased astrocyte and microglia response. nih.gov
L-DOPA-Induced Dyskinesia Hemiparkinsonian Mouse ModelReduced abnormal involuntary movements; repressed striatal markers of neuroinflammation. frontiersin.org
Synucleinopathy Human α-syn A53T Transgenic MiceAbolished cognitive deficits, ameliorated motor impairment; inhibited α-syn oligomerization and gliosis. documentsdelivered.com

Models of Fibrotic Conditions

Doxycycline is utilized in animal models of fibrotic conditions, both as a therapeutic agent under investigation and as a tool for inducing disease models. Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and dysfunction.

In a mouse model of paraquat-induced pulmonary fibrosis, doxycycline treatment significantly reduced the pulmonary coefficient, histopathological score, and collagen content in a dose-dependent manner. amegroups.org The mechanism of action was found to be the downregulation of the TGF-β signaling pathway, a key driver of fibrosis. amegroups.org

Doxycycline is also integral to the Tet-On/Tet-Off system, which is frequently used to create inducible transgenic animal models. physiology.orgnih.gov For instance, in models of TGF-β-induced lung fibrosis, doxycycline is administered to the animals to activate the expression of a TGF-β transgene specifically in lung epithelial cells. nih.gov This leads to a controlled fibrotic response, allowing researchers to study the specific downstream effects of TGF-β signaling in the development of pulmonary fibrosis. nih.govnih.gov

However, it is important to note that doxycycline itself can have effects independent of the transgene induction. In a model of cigarette smoke-induced emphysema and pulmonary hypertension, long-term doxycycline treatment decreased the expression of MMPs and general pro-inflammatory markers, but this was insufficient to ameliorate the established disease. physiology.orgresearchgate.net This highlights the need for careful controls in studies using doxycycline-inducible systems to differentiate the effects of the transgene from the intrinsic effects of doxycycline. physiology.orgresearchgate.netmolbiolcell.org

Fibrosis ModelAnimal ModelRole of DoxycyclineKey FindingsReference(s)
Paraquat-Induced Pulmonary Fibrosis MiceTherapeutic AgentAttenuated fibrosis by downregulating the TGF-β signaling pathway. amegroups.org
TGF-β-Induced Lung Fibrosis Transgenic MiceInducer of Transgene (TGF-β)Allows for controlled overexpression of TGF-β to induce a fibrotic response for study. nih.govnih.gov
Cigarette Smoke-Induced Emphysema MiceTherapeutic AgentDecreased MMPs and inflammatory markers, but did not reverse established emphysema. physiology.orgresearchgate.net

Infectious Disease Models for Pathogenesis Studies

Doxycycline is a pivotal tool in the study of infectious disease pathogenesis, primarily through its role in inducible gene expression systems. oup.comnih.gov The tetracycline-controlled transcriptional activation system, often referred to as the Tet-On/Tet-Off system, allows researchers to control the expression of specific genes in pathogens and host cells in a temporal manner. arvojournals.orgnih.gov In these systems, transcription is either activated (Tet-On) or repressed (Tet-Off) in the presence of doxycycline or tetracycline. arvojournals.orgnih.gov This control is highly sensitive, with effective doxycycline concentrations ranging from 0.1 to 10 ng/mL for the Tet-Off system. arvojournals.org This enables precise investigation into the function of individual genes at various stages of the infection process, which is crucial for understanding virulence and host-pathogen interactions. oup.comnih.gov

For example, a doxycycline-inducible expression system (Tet-On) has been adapted for the fungus Candida glabrata, a significant human pathogen. oup.com This tool allows for the assessment of specific gene virulence within the same strain, thereby eliminating the influence of background mutations. oup.com Using this system, the GAP1 gene, which encodes a general amino acid permease, was identified as critical for virulence during invasive infection in mice. oup.com

Beyond fungal pathogens, these inducible systems are valuable in virology. An HIV variant (HIV-rtTA) has been engineered where viral replication is dependent on the presence of doxycycline. nih.gov This control was demonstrated in T cell lines, human lymphoid tissue, and in humanized mouse models, providing a powerful model for studying viral replication dynamics. nih.gov

Doxycycline is also used as a research tool in models of parasitic and bacterial infections. In malaria research, it is used to study the efficacy of combination therapies against Plasmodium species. easpublisher.comresearchgate.net In the context of sexually transmitted infections (STIs), doxycycline prophylaxis (Doxy-PEP) studies in men who have sex with men (MSM) and transgender women (TGW) serve as clinical models to understand transmission dynamics and the efficacy of preventive interventions against syphilis and chlamydia. mdpi.comnih.gov Mathematical modeling based on data from such studies helps predict the potential impact of doxycycline prevention strategies on syphilis epidemics at a population level. researchgate.net Furthermore, in models of tuberculosis, doxycycline is used to investigate its effects as a matrix metalloproteinase (MMP) inhibitor, which can reduce tissue destruction associated with the infection. nih.gov

Doxycycline in Veterinary Research Models for Disease Pathophysiology

Doxycycline is a widely utilized compound in veterinary research for its broad-spectrum antibiotic properties and its ability to modulate host responses, making it a valuable tool for studying the pathophysiology of various animal diseases. skyvetpharm.comresearchgate.net Its increased lipid solubility compared to older tetracyclines allows for greater tissue penetration, including into sequestered sites, which is advantageous for both treatment and research applications. vin.comavma.org

In veterinary infectious disease research, doxycycline is used in models of tick-borne diseases like Canine Monocytic Ehrlichiosis (CME), caused by Ehrlichia canis. nih.gov Studies on CME in dogs have shown that E. canis infection alters hematological parameters and cytokine profiles. Research using doxycycline in this model revealed it could increase platelet and eosinophil counts, but also potentially increase IL-1β and monocyte levels, suggesting a complex immunomodulatory effect that can be dissected to better understand the disease's inflammatory cascade. nih.gov It is also employed in models of infections caused by Mycoplasma, Chlamydophila, and Borrelia burgdorferi (the agent of Lyme disease). vin.com In heartworm disease research, doxycycline is used not to target the worm directly, but to eliminate the symbiotic Wolbachia bacteria, which are implicated in the inflammatory pathology of the disease. vin.com

Beyond its antimicrobial applications, doxycycline's anti-inflammatory and immunomodulatory effects are a key focus in veterinary research models of non-infectious diseases. skyvetpharm.comvin.com It has been shown to reduce inflammation in conditions like chronic bronchitis and periodontal disease in dogs and cats. skyvetpharm.com A significant area of research is its use in animal models of osteoarthritis (OA). nih.gov In canine OA models, doxycycline has been shown to inhibit the degradation of cartilage. nih.gov Studies have demonstrated that it can improve clinical signs of OA in dogs, including lameness and joint mobility, and alter the levels of serum biomarkers associated with the disease, such as chondroitin (B13769445) sulfate (B86663) epitopes and hyaluronan. nih.gov This effect is largely attributed to its ability to inhibit matrix metalloproteinases (MMPs), enzymes that play a crucial role in the breakdown of the extracellular matrix in cartilage. nih.gov

Co-administration and Synergistic Effects in In Vitro and Animal Studies

Doxycycline is frequently studied in combination with other compounds to investigate potential interactive or synergistic effects for therapeutic benefit. These studies span various disease models, from infectious diseases to inflammatory conditions.

In malaria research, doxycycline has been extensively studied in combination with artemisinin (B1665778) and its derivatives. In vitro tests on fresh isolates of Plasmodium falciparum showed that the activities of doxycycline and artemisinin are not correlated, but their combination results in consistent synergistic effects at various effective concentrations (EC50, EC90, and EC99). nih.govresearchgate.net Animal model studies using mice infected with Plasmodium berghei also demonstrated that the combination of Artemether/Lumefantrine (an artemisinin-based combination therapy) with doxycycline results in significant antimalarial effects, reducing parasitemia and extending survival time. easpublisher.comresearchgate.net

In a murine model of polymicrobial sepsis, doxycycline was co-administered with the antibiotic ceftriaxone. nih.gov The study found that while doxycycline did not enhance the antibacterial effect of ceftriaxone, the combination improved the survival of septic mice by significantly reducing systemic and pulmonary inflammation, highlighting its immunomodulatory role in a complex infectious state. nih.gov

Research into endometriosis has explored the co-administration of doxycycline and progesterone (B1679170). In a study using immortalized endometriotic cells, the combination of low-dose doxycycline and progesterone showed an additive effect on the reduction of MMP-2 activity and pro-MMP-2 expression, suggesting a potential complementary mechanism for inhibiting endometriotic cell infiltration. nih.gov

The table below summarizes key research findings on the co-administration of doxycycline with other investigational compounds.

Investigational CompoundDisease ModelSystemKey FindingsReference(s)
Artemisinin Malaria (Plasmodium falciparum)In VitroConsistent synergism in inhibiting schizont maturation at EC50, EC90, and EC99 levels. nih.govresearchgate.net
Artemether/Lumefantrine Malaria (Plasmodium berghei)Animal (Mice)The combination significantly reduced parasitemia and extended mean survival time in both curative and suppressive tests. easpublisher.comresearchgate.net
Ceftriaxone Polymicrobial SepsisAnimal (Mice)Combination improved survival by reducing pro-inflammatory cytokines and MPO levels, an effect attributed to doxycycline's immunomodulatory activity rather than enhanced antibacterial action. nih.gov
Progesterone EndometriosisIn Vitro (Cell line)Additive effect in reducing MMP-2 activity and pro-MMP-2 expression in endometriotic epithelial cells. nih.gov
Flurbiprofen (B1673479) (NSAID) Chronic PeriodontitisHumanThe combination of subantimicrobial dose doxycycline and low-dose flurbiprofen enhanced the reduction of matrix metalloproteinase (MMP) activity in gingival tissues. researchgate.net

This table is interactive. Click on the headers to sort the data.

Doxycycline's utility as a modulator in biological systems is often amplified through synergistic interactions that influence key cellular pathways, particularly those involved in inflammation, tissue remodeling, and cell survival.

A primary mechanism through which doxycycline exerts synergistic effects is the inhibition of matrix metalloproteinases (MMPs). immune-system-research.com MMPs are a family of enzymes responsible for degrading the extracellular matrix, and their dysregulation is implicated in numerous pathologies. immune-system-research.com Doxycycline, even at subantimicrobial doses, is a potent broad-spectrum MMP inhibitor. nih.govresearchgate.net Its efficacy can be enhanced when combined with other agents. For instance, combining doxycycline with the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen was found to be more effective in reducing MMP activity in patients with chronic periodontitis than either drug alone. researchgate.net Similarly, in endometriosis research, doxycycline acts synergistically with progesterone to inhibit the expression and activity of MMP-2. nih.gov This combined effect may be mediated through distinct and complementary pathways that converge to suppress the invasive potential of endometriotic cells. nih.gov

In the context of infectious diseases, the synergistic effect of doxycycline with other antimicrobials can lead to enhanced pathogen clearance. The synergy observed between doxycycline and artemisinin against Plasmodium falciparum is a notable example, though the precise pathway interaction is complex. nih.govresearchgate.net This combination is thought to overcome the high recrudescence rate associated with artemisinin monotherapy by leveraging doxycycline's slower but reliable action. nih.gov In tuberculosis research, doxycycline's inhibition of MMPs is believed to enhance the efficacy of anti-TB drugs like rifampicin (B610482) and isoniazid (B1672263) by improving drug delivery and preserving blood vessel integrity within granulomas. nih.gov

Beyond inflammation and infection, doxycycline has been shown to modulate fundamental cellular pathways related to survival and differentiation. In a study on induced pluripotent stem cells (iPSCs), doxycycline was found to significantly enhance their differentiation into endoderm. nih.gov This effect was attributed to the stimulation of the protein kinase B (AKT) phosphorylation pathway, which promotes cell survival and proliferation while inhibiting apoptosis. nih.gov This finding showcases a novel synergistic role for doxycycline in regenerative medicine research, where it can be used to improve the efficiency of directed differentiation protocols. nih.gov

The table below details research findings on the synergistic effects of doxycycline in modulating biological pathways.

Interacting Compound/ConditionBiological Pathway/TargetSystemKey Synergistic EffectReference(s)
Progesterone Matrix Metalloproteinase (MMP) InhibitionIn Vitro (Cell line)Synergistically reduces MMP-2 activity and pro-MMP-2 expression in endometriotic cells. nih.gov
Flurbiprofen (NSAID) Matrix Metalloproteinase (MMP) InhibitionHumanEnhanced reduction of MMP activity in gingival tissues of periodontitis patients. researchgate.net
Artemisinin Plasmodium falciparum viabilityIn VitroSynergistic inhibition of schizont maturation, overcoming high recrudescence rates of artemisinin alone. nih.govresearchgate.net
Anti-TB Drugs (Rifampicin, Isoniazid) Matrix Metalloproteinase (MMP) InhibitionIn Vitro / Human TissueEnhances bactericidal properties of anti-TB drugs, possibly by improving drug delivery through MMP inhibition. nih.gov
Endoderm Induction Medium Protein Kinase B (AKT) PathwayIn Vitro (iPSCs)Enhances survival and proliferation of cells during differentiation by increasing AKT phosphorylation. nih.gov

This table is interactive. Click on the headers to sort the data.

Doxycycline Resistance Mechanisms in Prokaryotic and Eukaryotic Systems

Molecular Mechanisms of Bacterial Resistance to Doxycycline (B596269)

The primary molecular strategies employed by bacteria to resist doxycycline fall into three main categories: actively pumping the drug out of the cell, protecting the ribosomal target from drug binding, and, less commonly, enzymatically inactivating the antibiotic.

The most prevalent mechanism of resistance to tetracyclines, including doxycycline, is the active efflux of the drug from the bacterial cell. idosi.orgresearchgate.net This process is mediated by membrane-associated proteins that recognize and expel tetracycline (B611298) molecules, thereby reducing the intracellular concentration of the antibiotic below the threshold required to inhibit protein synthesis. researchgate.net These efflux pumps are often encoded by tet genes and belong to the major facilitator superfamily (MFS). nih.gov They typically function as antiporters, exchanging a proton for a tetracycline-cation complex.

Tet(A) and Tet(B): These are the most common tetracycline-specific efflux pumps found in Gram-negative bacteria. nih.gov The tet(B) gene was identified in 61.7% of tetracycline-resistant Acinetobacter baumannii isolates in one study. researchgate.netnih.gov While Tet(A) confers resistance to tetracycline, it does not typically affect minocycline (B592863) or doxycycline susceptibility. nih.gov In contrast, Tet(B) provides resistance to both tetracycline and minocycline. nih.gov

Tet(K) and Tet(L): These efflux pumps are more commonly found in Gram-positive bacteria. researchgate.net The genes tet(K) and tet(L) encode for membrane proteins that export tetracycline from the cell, protecting the ribosomes. researchgate.net Tet(L), first identified in Bacillus, is known to export tetracycline but generally not minocycline or glycylcyclines like tigecycline. asm.org However, novel variants of Tet(L) have been identified that can confer resistance to newer tetracycline derivatives. asm.org

Efflux PumpPrimary Bacterial TypeSubstrate Specificity NotesReference
Tet(A) Gram-negativeConfers resistance to tetracycline; generally not doxycycline or minocycline. nih.gov
Tet(B) Gram-negativeConfers resistance to tetracycline and minocycline. researchgate.netnih.gov
Tet(K) Gram-positiveExports tetracycline from the cell. researchgate.net
Tet(L) Gram-positiveExports tetracycline; variants may confer resistance to newer derivatives. researchgate.netasm.org

The second major mechanism of resistance involves ribosomal protection proteins (RPPs). These are soluble, cytoplasmic proteins that rescue the ribosome from the inhibitory effects of tetracycline. nih.govresearchgate.net RPPs bind to the ribosome and, in a GTP-dependent manner, cause a conformational change that dislodges the bound doxycycline molecule from its primary binding site on the 30S ribosomal subunit. researchgate.netnih.gov This allows aminoacyl-tRNA to bind to the A site, and protein synthesis can resume. nih.govresearchgate.net

Tet(M) and Tet(O): These are the most extensively studied RPPs and are widespread among both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netsemanticscholar.org Tet(M) was first described in Streptococcus spp., while Tet(O) was initially found in Campylobacter jejuni. nih.govasm.org They share significant sequence similarity and are believed to function through a similar mechanism. nih.gov These proteins protect the ribosome from the effects of tetracycline, doxycycline, and minocycline. researchgate.net The presence of Tet(M) or Tet(O) reduces the affinity of the ribosome for tetracycline in the presence of GTP. researchgate.net

Tet(Q): This is another class of RPPs that confers tetracycline resistance through a similar protective mechanism. nih.govasm.org Phylogenetic analyses show that Tet(Q) forms a distinct cluster among the various classes of RPPs. asm.org

Protection ProteinNotable Original SourceMechanism of ActionReference
Tet(M) Streptococcus spp.GTP-dependent release of tetracycline from the ribosome. researchgate.netnih.govasm.org
Tet(O) Campylobacter jejuniGTP-dependent release of tetracycline from the ribosome. researchgate.netnih.govresearchgate.netasm.org
Tet(Q) Bacteroides spp.Ribosomal protection, similar to Tet(M) and Tet(O). nih.govasm.org

A less common but clinically significant mechanism of resistance is the enzymatic modification and inactivation of the doxycycline molecule. nih.govnih.gov This strategy permanently eliminates the antibiotic, unlike efflux or ribosomal protection. nih.gov

The primary enzyme responsible for this type of resistance is Tet(X), a flavin-dependent monooxygenase. nih.govnih.gov This enzyme catalyzes the hydroxylation of the tetracycline molecule, which leads to its degradation into an inactive form. nih.govresearchgate.net The gene encoding this enzyme, tet(X), was first discovered on a plasmid in the obligate anaerobe Bacteroides fragilis. nih.gov For its activity, the enzyme requires aerobic conditions, which initially seemed to limit its relevance. nih.gov However, tet(X) and its variants have since been identified in facultative and aerobic bacteria, raising concerns about their potential to compromise the efficacy of newer tetracycline antibiotics. asm.orgnih.gov

Genetic Basis of Resistance Acquisition

Bacteria can possess intrinsic resistance to certain antibiotics, but more commonly, resistance is acquired through either mutations in chromosomal genes or the acquisition of new genetic material via horizontal gene transfer. idosi.orgresearchgate.netmdpi.com

The rapid dissemination of doxycycline resistance is largely due to the horizontal transfer of resistance genes, which are frequently located on mobile genetic elements such as plasmids. wikipedia.orgtaylorandfrancis.com Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria through a process called conjugation. wikipedia.org

These plasmids often carry multiple resistance genes, contributing to the spread of multidrug resistance (MDR). wikipedia.org For instance, a study on Yersinia pestis identified a conjugative plasmid, pIP2180H, that conferred resistance to doxycycline. nih.govresearchgate.net In Neisseria gonorrhoeae, the conjugative plasmid pConj carries the tet(M) gene, conferring resistance to both tetracycline and doxycycline. gardp.org The presence of resistance genes on plasmids that can be transferred between different bacterial species and genera is a major public health concern. wikipedia.orgnih.gov Plasmids carrying genes for extended-spectrum β-lactamases (ESBLs) have also been shown to carry genes conferring resistance to other antibiotic classes, including tetracyclines. mdpi.com

While plasmid acquisition is a major route for gaining resistance, mutations in the bacterial chromosome can also reduce susceptibility to doxycycline. nih.govresearchgate.net These mutations typically occur in genes that encode the drug's target or in genes that regulate the expression of efflux pumps or porins. nih.govresearchgate.net

Ribosomal Mutations: Spontaneous mutations in the 16S rRNA gene, which is part of the 30S ribosomal subunit where doxycycline binds, can prevent the antibiotic from binding effectively. nih.gov For example, a G1058C mutation in the 16S rRNA gene of Brachyspira hyodysenteriae was found in all isolates with increased MICs to doxycycline. nih.govresearchgate.net Similarly, mutations in the rpsJ gene, which encodes the ribosomal protein S10, have been linked to tetracycline resistance in species like Neisseria gonorrhoeae. nih.govnih.gov

Regulatory Mutations: Mutations can also occur in regulatory genes that control the expression of intrinsic multidrug-resistance efflux pumps. nih.gov Overexpression of these pumps can lead to decreased intracellular accumulation of doxycycline and other antibiotics. nih.gov Additionally, mutations in genes encoding porin proteins can decrease the entry of the drug into the bacterial cell. nih.gov

Molecular Evolution of Doxycycline Resistance

The evolution of resistance to doxycycline, a broad-spectrum tetracycline antibiotic, is a multifaceted process driven by molecular adaptations in both prokaryotic and eukaryotic systems. This evolution is significantly shaped by the horizontal exchange of genetic material and the selective pressures exerted by various environmental factors.

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a primary mechanism for the rapid dissemination of antibiotic resistance genes among bacteria, including those conferring resistance to doxycycline. nih.gov This process allows for the transfer of genetic material between different bacterial species and genera, facilitating the swift adaptation of microbial populations to the presence of antibiotics. researchgate.net The primary mechanisms of HGT involved in the spread of doxycycline resistance are:

Conjugation: This process involves the transfer of genetic material, often in the form of plasmids, through direct cell-to-cell contact. nih.gov Plasmids can carry multiple resistance genes, and their transfer is considered the most prevalent method of HGT in nature. nih.gov For instance, the transfer of tetracycline resistance genes, such as tet(M), has been observed to be mediated by conjugative plasmids. umn.edu

Transformation: Bacteria can take up naked DNA from their environment, which may contain resistance genes from lysed bacterial cells. nih.gov This mechanism has been demonstrated to induce resistance to various antibiotics in vitro. nih.gov

Transduction: Bacteriophages, which are viruses that infect bacteria, can inadvertently transfer bacterial DNA, including resistance genes, from one bacterium to another. researchgate.net

A key determinant of tetracycline resistance, including to doxycycline, is the tet(M) gene. The high degree of sequence similarity of tet(M) genes found in diverse bacteria like Bifidobacterium, Enterococcus faecalis, and Streptococcus pneumoniae suggests that horizontal gene transfer has played a crucial role in its dissemination. nih.gov The tet(M) gene is often associated with mobile genetic elements known as conjugative transposons, such as the Tn916-Tn1545 family, which facilitate its transfer between bacteria. nih.gov Research has shown that the tet(M) gene can be acquired by plasmids, further indicating its mobility through horizontal transfer. researchgate.net

HGT MechanismDescriptionKey Genetic Elements Involved
Conjugation Transfer of genetic material through direct cell-to-cell contact.Plasmids, Conjugative Transposons
Transformation Uptake of naked DNA from the environment.Free DNA fragments
Transduction Transfer of bacterial DNA by bacteriophages.Bacteriophages

Environmental Factors Driving Resistance Emergence

The emergence and spread of doxycycline resistance are significantly influenced by a variety of environmental factors that create selective pressure for resistant microorganisms.

One of the primary drivers is the extensive use of tetracyclines, including doxycycline, in agriculture and veterinary medicine. nih.gov The use of antibiotics in livestock for growth promotion and disease prevention leads to the contamination of soil and water systems with antibiotic residues and resistant bacteria. nih.gov This is exacerbated by the use of animal manure as fertilizer, which can introduce both the antibiotics and resistance genes into the agro-ecosystem. nih.gov

Industrial pollution from pharmaceutical manufacturing facilities is another major contributor. healthpolicy-watch.news Wastewater from these plants can contain high concentrations of antibiotics, creating hotspots for the development and spread of antibiotic resistance. healthpolicy-watch.newsresearchgate.net These environments exert strong selective pressure, favoring the survival and proliferation of resistant bacterial strains. researchgate.net

Furthermore, the presence of other pollutants, such as heavy metals, in the environment can co-select for antibiotic resistance. Bacteria that develop resistance to heavy metals may also carry genes that confer resistance to antibiotics, as these genes can be located on the same mobile genetic elements.

Environmental FactorContribution to Doxycycline Resistance
Agriculture and Veterinary Use Widespread use of tetracyclines leads to contamination of soil and water, promoting the selection of resistant bacteria.
Pharmaceutical Manufacturing Discharge of antibiotic-laden wastewater creates environments with high selective pressure for resistance.
Heavy Metal Pollution Co-selection for antibiotic resistance due to the linkage of resistance genes on mobile genetic elements.

Doxycycline Resistance in Parasitic Organisms

Doxycycline is also utilized for the treatment and prophylaxis of various parasitic diseases. However, the emergence of resistance in these eukaryotic organisms presents a significant challenge.

Mechanisms of Resistance in Apicoplast-Targeting Pathways

Many parasitic protozoa, including the malaria parasite Plasmodium falciparum and Babesia species, possess a non-photosynthetic plastid organelle called the apicoplast. nih.govnih.gov This organelle is essential for the parasite's survival and is a key target for antibiotics like doxycycline. nih.gov Doxycycline is thought to function by inhibiting protein translation within the apicoplast's prokaryotic-like ribosome. nih.govelifesciences.org

Resistance to doxycycline in these parasites, while not widely reported in clinical settings, is a concern. nih.gov The mechanisms of resistance are thought to involve modifications within the apicoplast that prevent the drug from reaching its target or alter the target itself.

Research on Plasmodium falciparum suggests that the parasite's dual targeting of both the apicoplast and the mitochondrion by doxycycline may contribute to the rarity of resistance. nih.gov For resistance to emerge, simultaneous mutations in both targets might be necessary, which is a less probable event. nih.gov However, studies have shown that it is possible to induce doxycycline resistance in laboratory settings.

In the related parasite Toxoplasma gondii, mutations in the apicoplast's 23S rRNA have been linked to resistance to other apicoplast-targeting antibiotics like clindamycin. nih.gov Interestingly, parasites with clindamycin resistance showed a slight increased sensitivity to doxycycline, suggesting that combination therapies could potentially mitigate the development of resistance. nih.gov

In Babesia species, doxycycline has shown inhibitory effects by targeting the apicoplast. semanticscholar.org While the drug is effective in vitro, further studies are needed to understand the potential for resistance gene development in these parasites. semanticscholar.org

A proposed mechanism for doxycycline's action in the apicoplast also involves a metal-dependent process. elifesciences.orgnih.gov Exogenous iron has been shown to rescue P. falciparum from the inhibitory effects of doxycycline, suggesting that the drug may interfere with iron-dependent processes within the apicoplast, such as Fe-S cluster biogenesis. elifesciences.org This dual mechanism of action could further explain the low incidence of clinical resistance. elifesciences.org

Strategies to Counter Doxycycline Resistance in Research Settings

To combat the growing threat of doxycycline resistance, various strategies are being explored in research settings. These approaches aim to restore the efficacy of doxycycline, prevent the spread of resistance genes, and develop novel therapeutic interventions.

One promising strategy is the use of antibiotic adjuvants . These are compounds that, when administered with an antibiotic, can enhance its effectiveness. acs.orgasm.org Adjuvants can work through several mechanisms:

Efflux Pump Inhibitors (EPIs): These molecules block the bacterial pumps that expel antibiotics from the cell, thereby increasing the intracellular concentration of the drug. asm.org

Membrane Permeabilizers: These compounds disrupt the bacterial cell membrane, facilitating the entry of antibiotics. asm.org For example, the compound NV716 has been shown to re-sensitize P. aeruginosa to doxycycline by binding to lipopolysaccharides and permeabilizing the outer membrane. asm.org

β-lactamase Inhibitors: While not directly relevant to doxycycline's mechanism, they are a successful example of adjuvants that restore the activity of β-lactam antibiotics. asm.org

Another innovative approach involves the use of CRISPR-Cas gene-editing technology . crisprmedicinenews.combiotecnika.org This system can be engineered to specifically target and cleave antibiotic resistance genes within bacteria, effectively re-sensitizing them to the antibiotic. nih.govnih.gov Studies have demonstrated that CRISPR-Cas9 can be delivered via plasmids to remove antibiotic resistance genes from Enterococcus faecalis. biotecnika.org A non-cleaving version, CRISPR interference (CRISPRi), has been shown to repress the expression of tetracycline resistance genes in E. coli without cutting the DNA, which reduces the risk of mutations that could lead to further resistance. crisprmedicinenews.com

Combination therapy , where doxycycline is administered with other antimicrobial agents, is also being investigated. This approach can have synergistic effects and reduce the likelihood of resistance emerging. For instance, the observation that clindamycin-resistant Toxoplasma gondii showed increased sensitivity to doxycycline suggests a potential for combination antibiotic therapies to combat resistance. nih.gov

StrategyMechanism of ActionResearch Examples
Antibiotic Adjuvants Enhance the efficacy of existing antibiotics.Efflux pump inhibitors, membrane permeabilizers.
CRISPR-Cas Systems Target and eliminate or repress antibiotic resistance genes.CRISPR-Cas9 to remove resistance genes in E. faecalis; CRISPRi to repress tetracycline resistance in E. coli.
Combination Therapy Use of multiple antimicrobial agents to achieve synergistic effects and reduce the emergence of resistance.Potential for combining doxycycline with other apicoplast-targeting antibiotics.

Emerging Research Areas and Future Perspectives on Doxycycline

Doxycycline (B596269) in Nanotechnology and Drug Delivery Systems for Research

The application of nanotechnology to doxycycline aims to overcome limitations such as instability in physiological environments and poor cellular penetration. nih.govresearchgate.net By engineering advanced drug delivery systems, researchers are enhancing its efficacy and targeting capabilities for various research applications. nih.gov

Encapsulating doxycycline within nanoparticles has emerged as a promising strategy to improve its therapeutic profile by enabling targeted delivery, sustained release, and reduced off-target effects. researchgate.netnih.gov Various nanoparticle platforms have been investigated in preclinical in vivo models.

One approach involves using chitosan, a biodegradable and mucoadhesive polysaccharide, to form doxycycline-loaded nanoparticles (DCNPs). nih.gov In one study, DCNPs were synthesized using an ionic gelation method, resulting in spherical particles with an average encapsulation efficiency of over 50%. nih.gov These particles demonstrated a slow, sustained release of doxycycline over 24 hours and were effective against Escherichia coli while showing significantly lower cytotoxicity to normal human ovarian surface epithelial cells compared to the unencapsulated drug. nih.gov

Solid lipid nanoparticles (SLNs) have also been explored for delivering doxycycline, particularly for treating chronic intracellular infections like brucellosis. nih.gov In a study using a rat model of brucellosis, doxycycline-loaded SLNs (DOX-SLNs) showed a significant reduction in Brucella melitensis colonies in the spleen and liver during both acute and chronic stages compared to the free drug. nih.gov The slow-release properties of SLNs, with drug release occurring over 100 hours, are believed to increase drug accumulation at the infection site. frontiersin.org

Furthermore, albumin-based nanoparticles have been developed for targeted delivery to inflamed lung tissue. researchgate.net In a mouse model of lipopolysaccharide (LPS)-induced lung injury, elastin (B1584352) antibody-conjugated albumin nanoparticles loaded with doxycycline were able to effectively mitigate the cytokine storm, reduce immune cell infiltration, and inhibit inflammasome pathways in the lungs. researchgate.net This targeted delivery achieved a significant local immunomodulatory effect that was not observed with intravenously administered free doxycycline, even at a much higher dose. researchgate.net

Table 1: Examples of Doxycycline-Loaded Nanoparticles in In Vivo Research

Nanoparticle Type Core Materials Targeting Ligand In Vivo Model Key Findings Reference(s)
Chitosan Nanoparticles (DCNPs) Chitosan, Tripolyphosphate None N/A (In Vitro Study) Slow, sustained release; effective against E. coli; reduced cytotoxicity. nih.gov
Solid Lipid Nanoparticles (DOX-SLNs) Lipids (e.g., tristearin) None Rat model of Brucellosis Significantly reduced bacterial load in spleen and liver; more effective in chronic phase. nih.gov
Albumin Nanoparticles Bovine Serum Albumin Elastin Antibody Mouse model of LPS-induced lung injury Mitigated cytokine storm; reduced immune cell infiltration; inhibited inflammasome pathways. researchgate.net

Conjugating doxycycline to biocompatible polymers is another advanced strategy being researched to create sophisticated drug delivery systems. nih.gov This approach can improve the drug's pharmacokinetic profile and target it to specific tissues. nih.gov

A notable example is the development of poly-l-glutamic acid (PGA)-doxycycline conjugates for disrupting transthyretin (TTR) amyloid fibrils, which are implicated in familial amyloid polyneuropathy (FAP). nih.gov In this research, doxycycline was covalently linked to PGA. nih.gov In vitro studies demonstrated that these PGA-doxycycline nanoconjugates had a greater potential for TTR fibril disaggregation compared to the parent drug. nih.gov Interestingly, the research concluded that the release of the drug from the polymer was not necessary for its activity, emphasizing the importance of the linker design in the conjugate. nih.gov Biodistribution studies in animal models confirmed a favorable safety profile and renal clearance for the selected PGA-doxycycline candidate, supporting its potential for future in vivo evaluation. nih.gov

Other research has explored incorporating doxycycline into electrospun nanofibers made from polymers like polylactic acid (PLA) and poly (ε-caprolactone) (PCL) for applications such as periodontal disease treatment. mdpi.com These fiber mats can provide prolonged, localized drug release. mdpi.com

Novel Doxycycline Analogs with Enhanced or Modified Research Activities

Medicinal chemistry efforts are underway to synthesize novel doxycycline analogs that amplify specific desired activities while minimizing or eliminating others, such as antimicrobial action. nih.govnih.gov This allows for the development of targeted agents for non-infectious diseases. nih.gov

One successful approach involved modifying 9-amino-doxycycline by attaching fatty acid moieties. nih.gov This led to the creation of several new analogs, including Doxy-Myr (with myristic acid), Doxy-Laur (with lauric acid), and Doxy-Pal (with palmitic acid). nih.gov Research showed that Doxy-Myr was more than five times more potent than the parent doxycycline at inhibiting the propagation of breast cancer stem cells (CSCs) in 3D-mammosphere assays. nih.govtoku-e.com A key finding was that these fatty acid modifications rendered the compounds ineffective as antibiotics, meaning they did not inhibit the growth of E. coli or Staphylococcus aureus. nih.govtoku-e.com This modification allows the compound to be researched for its anti-cancer properties without the risk of contributing to antibiotic resistance. toku-e.com

Another class of related compounds is the chemically modified tetracyclines (CMTs), which are designed to lack antimicrobial action but retain potent host-modulating effects, such as the inhibition of matrix metalloproteinases (MMPs). nih.gov An example is CMT-5, a tetracycline (B611298) pyrazole (B372694) analog that lacks the metal-binding site necessary for MMP inhibition but possesses other biological activities. nih.gov These analogs separate the anti-inflammatory and anti-proteinase effects from the antibiotic action of the parent tetracyclines. nih.gov

Table 2: Comparison of Doxycycline and Novel Analogs in Research

Compound Chemical Modification Key Modified Activity Antibiotic Activity Primary Research Application Reference(s)
Doxycycline Parent Compound N/A Broad-spectrum Infectious diseases, MMP inhibition nih.gov
Doxy-Myr Myristic acid attached to 9-amino-doxycycline >5-fold more potent inhibition of cancer stem cells Lost Cancer research, metastasis prevention nih.govtoku-e.com
Doxy-Laur Lauric acid attached to 9-amino-doxycycline Less potent than Doxy-Myr Lost Cancer research nih.gov
Doxy-Pal Palmitic acid attached to 9-amino-doxycycline Less potent than Doxy-Myr Lost Cancer research nih.gov
CMT-3 6-demethyl, 6-deoxy, 4-dedimethylamino tetracycline Strong anti-proliferative and pro-apoptotic effects Lost Leukemia research researchgate.net

Systems Biology Approaches to Doxycycline's Pleiotropic Effects

Systems biology, which integrates multiple "omics" disciplines, provides a holistic view of the widespread effects of doxycycline on cellular processes. nih.govaimed-analytics.com These approaches are crucial for understanding the drug's pleiotropic actions beyond its primary mechanism of inhibiting protein synthesis. nih.govaimed-analytics.com

Proteomics and metabolomics are powerful tools for identifying the proteins and metabolic pathways altered by doxycycline exposure. nih.govaimed-analytics.com

In the field of microbiology, a label-free quantitative LC-MS/MS proteomic analysis was used to study the effects of sub-lethal concentrations of doxycycline on beta-lactamase producing Klebsiella pneumoniae. nih.gov The study found that the expression of 55 proteins was elevated after exposure to doxycycline, while several outer membrane proteins were reduced compared to untreated cells. nih.gov In another proteomics study using porcine kidneys, doxycycline administration during hypothermic machine perfusion was found to alter protein degradation, leading to significant differences in the urinary proteome and attenuation of the kidney injury marker NGAL. mdpi.com

Metabolomics studies have revealed that doxycycline can significantly alter the metabolism of human cells. nih.govplos.org In multiple human cell lines, concentrations of doxycycline commonly used for inducible gene expression systems were shown to shift cellular metabolism towards a more glycolytic phenotype. nih.govplos.org This was evidenced by functional changes including increased glucose consumption, elevated lactate (B86563) production, and reduced basal oxygen consumption. nih.govplos.org These findings highlight that doxycycline can directly impact fundamental cellular energy pathways. nih.gov

Transcriptomic analysis, typically using RNA-sequencing (RNA-Seq), provides a genome-wide view of how doxycycline modulates gene expression. nih.govconsensus.app These studies are essential for understanding the drug's effects on cellular signaling and function. nih.gov

A detailed transcriptomic study on a murine renal epithelial cell line (mIMCD3) evaluated the effects of doxycycline treatment over several days. nih.govconsensus.app The analysis found that doxycycline significantly altered the transcriptome, changing the abundance of 1,549 transcripts after three days and 2,643 transcripts after six days. nih.govconsensus.app After just three days, doxycycline significantly decreased the expression of genes involved in multiple signaling pathways associated with cell proliferation and differentiation, including the ERK, cAMP, and Notch pathways. nih.govconsensus.app Following this, at the six-day timepoint, there was a significant downregulation of genes associated with cell cycle progression and cellular immune responses. nih.govconsensus.app This analysis provides a comprehensive resource for understanding the off-target gene expression effects of doxycycline in research settings. consensus.app

Doxycycline in Repurposing Research for Non-Infectious Diseases

The pleiotropic effects of doxycycline, including its anti-inflammatory, anti-angiogenic, and enzyme-inhibiting properties, have made it a compelling candidate for treating complex diseases outside of the infectious realm. Researchers are actively exploring its potential in oncology, neurodegenerative disorders, and fibrotic conditions.

Recent preclinical studies have highlighted the potential of doxycycline as an adjunct in cancer therapy. bmsclinic.com.hk Its mechanisms of action in this context are multifaceted and extend beyond its antibiotic function. One of the key areas of investigation is its ability to inhibit matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion and metastasis. bmsclinic.com.hk By impeding MMP activity, doxycycline may reduce the capacity of tumor cells to invade surrounding tissues and establish distant metastases. bmsclinic.com.hk

Furthermore, research suggests that doxycycline can induce apoptosis (programmed cell death) in cancer cells, particularly by affecting mitochondrial function. bmsclinic.com.hkmdpi.com This can render cancer cells more susceptible to conventional treatments like chemotherapy and radiotherapy. bmsclinic.com.hk Doxycycline has also been shown to interfere with the metabolic processes within cancer cells by disrupting mitochondrial protein synthesis, thereby limiting their energy supply and proliferation. bmsclinic.com.hkmdpi.com Another significant anticancer effect is the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and thrive. bmsclinic.com.hk

Studies have demonstrated doxycycline's activity against various cancer cell lines, including breast, ovarian, and brain cancers. nih.gov In animal models, it has been observed to slow tumor growth and inhibit the spread of cancer. nih.gov Some preliminary clinical trials have suggested that doxycycline, when used as an adjuvant therapy, may offer benefits for patients with certain cancers, such as malignant glioma. bmsclinic.com.hk However, it is important to note that some studies have yielded conflicting results. For instance, one study in a rat model of colon carcinogenesis found that doxycycline administration unexpectedly increased tumor multiplicity and progression, suggesting a potential pro-inflammatory and anti-apoptotic action in that specific context. nih.gov

Researchers are also exploring chemical modifications of doxycycline to enhance its anti-cancer properties while minimizing its antibiotic activity. One such derivative, a myristoyl amide derivative of 9-amino-Doxycycline (Doxy-Myr), has shown to be more potent than the parent compound in targeting cancer stem cells and preventing metastasis in preclinical models without retaining antibiotic effects. toku-e.com

Table 1: Selected Research Findings on Doxycycline in Cancer

Research AreaModel SystemKey FindingsReference(s)
Mechanism of Action Various cancer cell linesInhibition of Matrix Metalloproteinases (MMPs), induction of apoptosis via mitochondrial disruption, inhibition of cancer cell metabolism and anti-angiogenic effects. bmsclinic.com.hkmdpi.com
Breast Cancer MCF-7 and MDA-MB-468 cell linesInhibited cell viability, migration, and invasion. Down-regulated stem cell factors (Oct4, Sox2, Nanog, CD44) and autophagy markers. nih.gov
Colon Cancer Rat model (DMH-induced)Unexpectedly increased tumor multiplicity and stimulated progression from adenomas to carcinomas. nih.gov
Modified Doxycycline Metastatic breast cancer cellsDoxy-Myr, a derivative, potently targeted cancer stem cells and prevented metastasis without antibiotic activity. toku-e.com
Diffuse Large B-cell Lymphoma (DLBCL) DLBCL cell lines and xenograftsInhibited NF-κB signaling, decreased cell proliferation and survival, and inhibited tumor growth in xenografts. nih.gov

Doxycycline is being investigated for its neuroprotective properties in a range of neurodegenerative diseases. researchgate.netnih.gov These chronic and progressive disorders are often characterized by the accumulation of misfolded proteins and persistent neuroinflammation, both of which contribute to neuronal loss. researchgate.netnih.gov Doxycycline has shown potential in counteracting these pathological features in various experimental models. researchgate.net

One of the primary mechanisms underlying doxycycline's neuroprotective effects is its ability to interfere with the aggregation of misfolded proteins, such as β-amyloid (Aβ) and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively. researchgate.netfrontiersin.org Its planar heterocyclic structure is thought to disrupt the formation of β-sheet structures characteristic of amyloid aggregates. researchgate.net Preclinical studies have shown that doxycycline can protect against Aβ-induced damage and reduce the load of toxic Aβ oligomers. frontiersin.org

In addition to its anti-aggregation properties, doxycycline exhibits significant anti-inflammatory effects within the central nervous system. researchgate.netresearchgate.net It can modulate the activation of microglia, the primary immune cells of the brain, and reduce the production of pro-inflammatory mediators, including certain cytokines, matrix metalloproteinases (MMPs), nitric oxide, and reactive oxygen species. researchgate.net In animal models of neonatal hypoxia-ischemia, doxycycline was found to significantly decrease levels of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while augmenting brain-derived neurotrophic factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.gov

Table 2: Research Highlights of Doxycycline in Neuroprotection

Disease ModelKey Investigated MechanismsObserved EffectsReference(s)
General Neurodegeneration Anti-protein aggregation, anti-inflammatoryReduces progression and severity in various experimental models by counteracting protein misfolding and neuroinflammation. researchgate.netnih.gov
Alzheimer's Disease Interference with Aβ oligomer formation, anti-neuroinflammationRestored memory in mouse models, independent of plaque reduction, by potentially neutralizing Aβ oligomers and exerting anti-inflammatory effects. frontiersin.org
Parkinson's Disease Modulation of neuroinflammationPrevents neurodegeneration in Parkinson's models. researchgate.net
Neonatal Hypoxia-Ischemia Inhibition of pro-inflammatory cytokines, modulation of growth factorsDecreased IL-1β and TNF-α levels, and augmented BDNF in neonatal rat brains following hypoxic-ischemic injury. nih.gov

Fibrotic disorders are characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. Doxycycline's ability to inhibit matrix metalloproteinases (MMPs) provides a strong rationale for its investigation in these conditions. nih.goversnet.org An imbalance between MMPs and their natural inhibitors (tissue inhibitors of matrix metalloproteinases, or TIMPs) is believed to contribute to the pathogenesis of fibrosis. nih.gov

In the context of pulmonary fibrosis, studies have explored doxycycline's potential to mitigate the fibrotic process. In a mouse model of bleomycin-induced pulmonary fibrosis, doxycycline administration attenuated the development of fibrosis, as evidenced by reduced collagen deposition and preserved lung architecture. nih.gov The beneficial effects were associated with the attenuation of bronchoalveolar neutrophil influx and gelatinase activity. nih.gov Clinical studies in patients with idiopathic pulmonary fibrosis (IPF) have also been conducted. An open-label prospective trial suggested that long-term doxycycline treatment was well-tolerated and associated with subjective and objective improvements, including a statistically significant change in radiological parameters. researchgate.net

Research in cystic fibrosis (CF), a disease characterized by progressive lung remodeling and inflammation, has also shown promise for doxycycline. A study found that adjunctive use of doxycycline in patients with CF exacerbations led to a significant reduction in sputum levels of total and active MMP-9, an enzyme implicated in airway damage. ersnet.org This was accompanied by an improvement in lung function and an increase in the time to the next exacerbation. ersnet.org Furthermore, in a mouse model of paraquat-induced pulmonary fibrosis, doxycycline treatment was found to reduce the extent of lung edema and collagen content in a dose-dependent manner. amegroups.org This effect was linked to the downregulation of the TGF-β signaling pathway, a key driver of fibrosis. amegroups.org

Table 3: Doxycycline Research in Fibrotic Disorders

DisorderModel/Study TypeKey FindingsReference(s)
Idiopathic Pulmonary Fibrosis (IPF) Mouse model (bleomycin-induced)Attenuated the development of pulmonary fibrosis and reduced collagen accumulation. nih.gov
Idiopathic Pulmonary Fibrosis (IPF) Open prospective clinical trialLong-term use was well-tolerated and showed subjective and objective improvements, with significant radiological changes. nih.govresearchgate.net
Cystic Fibrosis (CF) Clinical study (exacerbations)Reduced sputum MMP-9 levels, improved lung function, and increased time to next exacerbation. ersnet.org
Paraquat-Induced Pulmonary Fibrosis Mouse modelReduced lung edema and collagen content; downregulated the TGF-β signaling pathway. amegroups.org

Methodological Advancements in Doxycycline Research

The expanding interest in doxycycline's non-antibiotic activities has been paralleled by the development and application of advanced research methodologies to better understand its mechanisms of action and interactions within biological systems.

High-throughput screening (HTS) methodologies are being employed to systematically investigate the interactions of doxycycline with various cellular components and to identify novel therapeutic opportunities. For instance, the Connectivity Map, a large-scale public database of gene-expression signatures, was used to identify tetracycline family members, including doxycycline, as compounds that could reverse an NF-κB signature in certain cancer cells. nih.gov This computational screening approach led to further investigation and confirmation of doxycycline's inhibitory effects on NF-κB signaling in lymphoma cell lines. nih.gov

More recent advancements combine HTS with machine learning models to predict drug-transporter interactions. One such platform utilized intact porcine tissue explants and the ultrasound-mediated delivery of small interfering RNAs to modulate transporter expression. vivtex.com A random forest model trained on the resulting data successfully predicted interactions between doxycycline and several other drugs, including warfarin, tacrolimus, digoxin, and levetiracetam. vivtex.comuspharmacist.com These predictions were subsequently validated through ex vivo perfusion assays and analysis of patient pharmacological data, demonstrating the power of these combined approaches to accelerate the identification of clinically relevant drug interactions. vivtex.comuspharmacist.com In vitro reporter gene assays are also a key HTS tool, used to screen for the activation of nuclear receptors like PXR by antibiotics, which can predict potential for drug-drug interactions through induction of metabolic enzymes like CYP3A4. nih.gov

Understanding where a drug localizes within a cell is crucial to elucidating its mechanism of action. Advanced imaging techniques, particularly super-resolution microscopy (SRM), are enabling researchers to visualize the subcellular distribution of drugs with unprecedented detail. nih.gov Techniques like stochastic optical reconstruction microscopy (STORM) can overcome the diffraction limit of conventional light microscopy, allowing for near-molecular-level resolution. nih.govresearchgate.net

While direct imaging of unmodified doxycycline at high resolution remains challenging, researchers are developing innovative approaches. One strategy involves the use of fluorescently labeled drug analogues or nanoparticles. For example, fluorescently-coated doxycycline nanoparticles (DoxyNPs) have been used in conjunction with STORM imaging to investigate their intracellular trafficking and subcellular localization in breast cancer cells. nih.gov These studies confirmed the cellular internalization of DoxyNPs and provided insights into their mechanism of inducing oxidative stress. nih.gov Such advanced imaging methods are critical for visualizing the dynamic interactions of doxycycline and its derivatives with subcellular organelles, like mitochondria, which are known targets of the drug. toku-e.comnih.gov

Theoretical Computational Models of Doxycycline's Molecular Interactions

Emerging research on doxycycline is increasingly leveraging theoretical computational models to elucidate its mechanisms of action at a molecular level and to guide the development of new analogs. These in silico approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, provide powerful tools to predict and analyze the complex interactions between doxycycline and its biological targets. This shift towards computational analysis accelerates the discovery process, offering a rational basis for designing molecules with enhanced efficacy and novel therapeutic applications beyond its traditional antibiotic role.

Molecular Docking and Dynamics Simulations of Target Binding

Molecular docking and molecular dynamics (MD) simulations are at the forefront of computational efforts to understand how doxycycline interacts with various biological molecules. These methods provide a static and dynamic picture, respectively, of the binding process at an atomic resolution.

Interaction with the Bacterial Ribosome: The primary antibacterial action of doxycycline involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit. patsnap.com Computational studies have been instrumental in detailing this interaction. Molecular dynamics simulations have helped to characterize and compare the binding affinities of tetracyclines to different sites on the 30S subunit. nih.gov These simulations can reveal the specific conformational changes and intermolecular interactions, such as hydrogen bonds and electrostatic forces, that stabilize the doxycycline-ribosome complex. metu.edu.tr For instance, studies have identified key nucleotide residues within the 30S subunit that are crucial for binding. metu.edu.tr Furthermore, research has suggested that doxycycline may also inhibit the processing of bacterial ribosomal RNA (rRNA) precursors, a mechanism potentially contributing to its broad-spectrum activity. nih.gov

Inhibition of Matrix Metalloproteinases (MMPs): Doxycycline is a known inhibitor of MMPs, a property linked to its anti-inflammatory and tissue-protective effects. Molecular docking studies have been employed to visualize and analyze the binding of doxycycline to the active site of MMPs, such as MMP-9. researchgate.net These models show that doxycycline can interact with key residues and metal ions (specifically, the catalytic zinc ion) within the enzyme's active site, leading to inhibition. researchgate.netnih.gov 2D interaction diagrams derived from these simulations detail the specific hydrogen bonds, metal-ligand interactions, and hydrophobic contacts that anchor doxycycline within the MMP binding cleft. researchgate.net MD simulations further complement this by providing insights into the stability of the doxycycline-MMP complex over time. Kinetic analyses have shown that doxycycline can act as a noncompetitive inhibitor for certain MMPs, and computational models help to explain these observations by showing how the drug might disrupt the enzyme's conformation. nih.gov

Interactions with Other Novel Targets: Computational methods are also uncovering novel targets for doxycycline.

Amyloid-Beta (Aβ) Fibrils: In the context of neurodegenerative diseases, MD simulations have been used to study the interaction between doxycycline and Aβ42 fibrils, which are hallmarks of Alzheimer's disease. These simulations show that doxycycline can bind to exposed hydrophobic amino acids on the surface of the fibrils, potentially destabilizing their structure and inhibiting aggregation. mdpi.com

SARS-CoV-2 Main Protease (Mpro): During the search for repurposed drugs, combinatorial molecular simulation calculations identified doxycycline as a potential inhibitor of the SARS-CoV-2 Mpro. nih.gov Molecular docking predicted favorable binding scores and significant interactions with the catalytic dyad of the viral enzyme, and subsequent MD simulations confirmed the stability of these interactions. nih.gov

Molecular Imprinting: In materials science, MD simulations and molecular docking have been used to guide the synthesis of molecularly imprinted polymers for the controlled release of doxycycline. These simulations help in selecting the optimal functional monomers and cross-linker concentrations by calculating interaction energies and observing the formation of stable hydrogen bonds between doxycycline and the polymer components. nih.gov

These computational approaches not only explain observed biological activities but also provide a predictive framework for identifying new therapeutic uses and for engineering novel drug delivery systems.

Table 1: Summary of Doxycycline Molecular Simulation Studies

Target MoleculeComputational Method(s)Key FindingsReference
Bacterial 30S RibosomeMolecular Dynamics, Molecular DockingCharacterized binding sites (e.g., TET1); identified key nucleotide interactions and the role of Mg2+ ions in binding. patsnap.com nih.govmetu.edu.tr
Matrix Metalloproteinase-9 (MMP-9)Molecular DockingDemonstrated binding in the active site cleft, involving hydrogen bonding and metal-ligand interactions with the catalytic zinc ion. researchgate.net
Matrix Metalloproteinase-8 & 13 (MMP-8, MMP-13)Kinetic Analysis, Truncated Enzyme StudiesShowed noncompetitive inhibition of MMP-8 and disruption of the hemopexin-like domain conformation of MMP-13. nih.gov
Amyloid-Beta (Aβ42) FibrilsMolecular DynamicsRevealed that doxycycline binds to hydrophobic residues on the fibril surface, leading to structural destabilization. mdpi.com
SARS-CoV-2 Main Protease (Mpro)Molecular Docking, Molecular DynamicsPredicted potent inhibitory potential with stable interactions at the catalytic dyad (His41 and Cys145). nih.gov
Molecularly Imprinted HydrogelsMolecular Docking, Molecular DynamicsGuided the selection of functional monomers (e.g., Acrylic Acid) by revealing stable hydrogen bond interactions for controlled drug loading and release. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For doxycycline and other tetracyclines, QSAR and the foundational structure-activity relationship (SAR) studies are crucial for designing new analogs with improved or novel properties, such as enhanced potency, selectivity, or entirely new therapeutic functions while minimizing undesired effects like antibiotic activity. researchgate.netarxiv.org

Principles of SAR in Doxycycline Analogs: The tetracycline scaffold is a versatile four-ring system that allows for chemical modifications at several positions. SAR studies have established key principles for this class of molecules:

Upper Peripheral Zone (C7-C9): Modifications at this position on the "D" ring can significantly enhance activity against various biological targets. The development of second-generation tetracyclines like doxycycline and minocycline (B592863) involved modifications in this region. biomedres.us

Lower Peripheral Zone (C4): This region is critical for the antibacterial properties of tetracyclines. The dimethylamino group at the C4 position, in particular, is a key determinant of antibiotic activity. researchgate.net Modifying or reducing this group is a primary strategy for designing non-antibiotic tetracycline derivatives for applications where long-term treatment is needed, such as in neurodegenerative diseases. researchgate.netchemrxiv.org This region is also important for metal ion chelation, which influences both antimicrobial and non-antimicrobial properties. nih.govresearchgate.net

Application in Designing Novel Analogs: Researchers are actively using SAR principles to develop novel doxycycline analogs with specific therapeutic aims.

Neuroprotective Agents: Doxycycline has shown promise in models of Parkinson's disease by inhibiting α-synuclein aggregation and neuroinflammation. researchgate.net However, its antibiotic properties limit its chronic use. To overcome this, new derivatives have been designed by reducing the dimethylamino group at C4 (to diminish antibiotic effects) and introducing various substituents at the C9 position. researchgate.netchemrxiv.org Subsequent screening identified compounds that were more effective than the parent doxycycline at inhibiting aggregation and reducing inflammation. researchgate.net

Novel Antibacterial Agents: SAR is also used to combat antibiotic resistance. By creating neoglycoside derivatives of doxycycline, where a sugar moiety is attached via a spacer at the C9 position, researchers have developed analogs with altered activity profiles against drug-resistant bacterial strains. nih.gov The specific sugar attached was found to significantly influence the antibacterial potency, demonstrating a clear structure-activity relationship. researchgate.net

QSAR Modeling: While detailed QSAR models specifically for doxycycline analogs are an emerging area, the principles are well-established. A QSAR model is built by:

Assembling a dataset of structurally related compounds (e.g., doxycycline analogs) with measured biological activity (e.g., IC50 for enzyme inhibition).

Calculating a set of molecular descriptors for each compound. These can be 2D descriptors (e.g., molecular weight, lipophilicity) or 3D descriptors (e.g., steric and electrostatic fields).

Using statistical methods, like multi-linear regression, to build a mathematical equation that quantitatively links the descriptors to the biological activity.

Validating the model to ensure its predictive power.

Such models, once developed, can be used to virtually screen large libraries of potential new analogs, predicting their activity before they are synthesized. This computational pre-screening saves significant time and resources, focusing laboratory efforts on the most promising candidates. nih.gov

Table 2: Structure-Activity Relationship (SAR) Principles for Doxycycline Analogs

Structural RegionModificationEffect on ActivityTherapeutic GoalReference
Lower Peripheral (C4-position)Reduction/removal of the dimethylamino group.Significantly reduces antibacterial activity.Develop non-antibiotic analogs for chronic diseases (e.g., neuroprotection). researchgate.netresearchgate.netchemrxiv.org
Upper Peripheral (C9-position)Addition of various functional groups (e.g., coupling reactions).Modulates non-antibiotic properties like anti-inflammatory and anti-aggregation effects.Enhance neuroprotective or anti-inflammatory potency. researchgate.netchemrxiv.org
Upper Peripheral (C9-position)Attachment of sugar moieties (neoglycosylation).Alters the antibacterial spectrum and potency.Overcome bacterial resistance and create novel antibiotics. nih.govresearchgate.net
Tetracyclic CoreChelation of metal ions (e.g., Zn2+, Mg2+).Essential for MMP inhibition and ribosome binding.Inhibit matrix degradation; inhibit bacterial protein synthesis. nih.gov

Q & A

Q. How should researchers design randomized controlled trials (RCTs) to evaluate doxycycline’s prophylactic efficacy against infections?

  • Methodological Answer : RCTs should follow a double-blind, placebo-controlled design with predefined inclusion/exclusion criteria and stratified randomization to minimize bias. Primary endpoints (e.g., incidence of symptomatic infections) should be analyzed via logistic regression, while secondary endpoints (e.g., infection severity) require subgroup stratification and time-to-event analyses (Kaplan-Meier curves) . Safety endpoints must include adverse event documentation and adjudication by an independent committee .

Q. What criteria ensure data integrity in multi-center doxycycline trials?

  • Methodological Answer : Data integrity relies on standardized Case Report Forms (CRFs), source document verification (e.g., medical histories, lab results), and centralized data management systems. Audits should validate compliance with protocols, and discrepancies must be resolved via query workflows. Primary source documents (e.g., signed consent forms, hospitalization records) must be retained for regulatory review .

Q. How do systematic reviews assess doxycycline’s comparative efficacy against other antibiotics?

  • Methodological Answer : Systematic reviews prioritize randomized controlled trials (RCTs) and meta-analyses, using databases like PubMed and Cochrane Library. Inclusion criteria should specify outcomes (e.g., fever resolution, treatment failure) and exclude non-peer-reviewed sources. Risk of bias is assessed via tools like GRADE, with evidence graded by study design and consistency .

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing time-to-event endpoints in doxycycline trials?

  • Methodological Answer : Cox proportional hazards models are ideal for time-to-event data (e.g., time-to-first infection). Sensitivity analyses should address censoring and competing risks. For small sample sizes, exact logistic regression or permutation tests may reduce Type I error .

Q. How can Box-Behnken Design (BBD) optimize doxycycline adsorption experiments?

  • Methodological Answer : BBD, a response surface methodology, models interactions between variables (e.g., pH, adsorbent dose, time) to predict optimal conditions. For example, BBD achieved 99% doxycycline removal at pH 7.3, 0.02 g/L adsorbent dose, and 20-minute contact time, validated via R² > 0.99 .

Q. What molecular techniques elucidate doxycycline’s impact on extracellular matrix (ECM) remodeling?

  • Methodological Answer : RNA sequencing (RNA-seq) of doxycycline-treated cells identifies differentially expressed genes (e.g., integrins, matrix metalloproteases). Pathway enrichment tools (e.g., DAVID, KEGG) validate ECM-related pathways. Western blotting confirms protein-level changes, such as TIMP-1 upregulation in smooth muscle cells .

Q. How do "tet-on/off" systems leverage doxycycline for controlled gene expression?

  • Methodological Answer : Tetracycline-controlled transactivators (tTA) enable reversible gene regulation. In "tet-off" systems, doxycycline (0–1 µg/mL) suppresses tTA binding to promoter sequences, silencing gene expression. Luciferase reporter assays quantify dynamic regulation over 5 orders of magnitude .

Q. How to validate pathway enrichment results from transcriptomic studies on doxycycline?

  • Methodological Answer : Use orthogonal methods like siRNA knockdown or CRISPR-Cas9 to perturb identified pathways (e.g., mitochondrial genes). Functional assays (e.g., cell migration, apoptosis) confirm phenotypic changes. False discovery rates (FDR) in RNA-seq data should be adjusted via Benjamini-Hochberg correction .

Q. What mitigates confounding in retrospective analyses of doxycycline’s real-world effectiveness?

  • Methodological Answer : Propensity score matching balances covariates (e.g., age, comorbidities) between treatment groups. Sensitivity analyses assess unmeasured confounding, and interrupted time-series models control for temporal trends (e.g., COVID-19 prescribing changes) .

Q. How to model doxycycline’s sub-antimicrobial effects on microbial resistance?

  • Methodological Answer :
    Pharmacokinetic/pharmacodynamic (PK/PD) models simulate sub-inhibitory concentrations (e.g., 20–40 mg/day) to assess resistance emergence. Minimum inhibitory concentration (MIC) trends are tracked longitudinally, and metagenomic sequencing identifies resistance gene shifts in microbiota .

Key Methodological Insights

  • Experimental Design : Use stratified randomization and pre-registered protocols to reduce bias in RCTs .
  • Data Analysis : Employ Cox models for survival data and BBD for optimization studies .
  • Molecular Mechanisms : Combine RNA-seq, pathway analysis, and functional assays to dissect drug effects .
  • Gene Regulation : Apply tetracycline-inducible systems for precise control of transgene expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.